molecular formula C5H4BrNO B1272042 2-Bromo-4-hydroxypyridine CAS No. 36953-40-9

2-Bromo-4-hydroxypyridine

Cat. No.: B1272042
CAS No.: 36953-40-9
M. Wt: 174 g/mol
InChI Key: GGXSDQDNOMWAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H4BrNO and its molecular weight is 174 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSDQDNOMWAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376501
Record name 2-BROMO-4-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36953-40-9
Record name 2-BROMO-4-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility of 2-Bromo-4-hydroxypyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-hydroxypyridine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. We delve into the fundamental physicochemical properties that govern its solubility, including its pronounced tautomerism, polarity, and intermolecular forces. This document offers a qualitative solubility profile across various organic solvent classes, outlines a robust experimental protocol for quantitative solubility determination, and discusses the practical implications for solvent selection in key applications such as reaction chemistry and high-purity recrystallization. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine ring, a hydroxyl group, and a bromine atom, makes it a versatile intermediate for creating novel compounds.[1] Specifically, it serves as a key raw material for synthesizing new drugs with potential applications in treating complex diseases like cancer and inflammation by interacting with specific biological targets.[1] The bromine atom's reactivity allows for its use in various cross-coupling reactions, further expanding its synthetic utility.[2]

Understanding and controlling the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies like recrystallization, and is a critical factor in formulation development for pharmacological screening. This guide provides the foundational knowledge required to manipulate and predict the solubility behavior of this compound.

Core Physicochemical Properties Governing Solubility

At room temperature, this compound is typically a white to off-white crystalline solid, a state dictated by strong intermolecular forces.[1][3] Its solubility is not governed by a single parameter but is a complex interplay of its molecular structure and the properties of the solvent.

Tautomerism: The Hydroxypyridine-Pyridone Equilibrium

A defining characteristic of this compound is its existence as a mixture of two tautomers in equilibrium: the hydroxypyridine form and the pyridone form (2-bromo-1H-pyridin-4-one).[4] This equilibrium is highly sensitive to the surrounding environment, including the solvent and whether the compound is in a solid or dissolved state.[4]

  • Hydroxypyridine Form: Possesses an aromatic pyridine ring with a hydroxyl (-OH) group. This form can act as both a hydrogen bond donor (via the -OH) and acceptor (via the ring nitrogen).

  • Pyridone Form: Features a carbonyl group (C=O) and an N-H bond, breaking the ring's aromaticity. This form is more polar and has distinct hydrogen bonding capabilities (N-H as donor, C=O as acceptor).

The dominant tautomer in a given solvent will significantly influence the compound's solubility. For instance, solvents that can effectively solvate the more polar pyridone tautomer may exhibit higher solubilizing capacity. This tautomeric behavior is a critical consideration in all handling and application of the compound.[4]

Tautomerism cluster_hydroxypyridine Hydroxypyridine Form cluster_pyridone Pyridone Form HP PD HP->PD Equilibrium

Caption: Tautomeric equilibrium of this compound.

Polarity, Acidity, and Intermolecular Forces

The presence of bromine, nitrogen, and oxygen atoms imparts significant polarity to the molecule.[1] The hydroxyl group at the 4-position is acidic and can deprotonate to react with bases, such as sodium hydroxide, to form a more polar, water-soluble salt.[1] This acidic nature is a key feature for solubility manipulation in aqueous basic solutions.

In organic solvents, solubility is driven by:

  • Hydrogen Bonding: Both tautomers can participate in hydrogen bonding, a primary driver of solubility in protic solvents like ethanol and methanol.

  • Dipole-Dipole Interactions: The molecule's inherent polarity promotes solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and dichloromethane.

  • Halogen Bonding: The bromine atom can act as a Lewis acidic site, forming non-covalent interactions (halogen bonds) with Lewis basic solvents, which can contribute to the overall solvation energy.[5]

Solubility Profile of this compound

Based on available data, the compound exhibits differential solubility across various solvent classes. The following table summarizes its qualitative solubility.

Solvent ClassExample SolventsReported SolubilityRationale
Polar Protic Ethanol, MethanolSoluble[1][6]Strong hydrogen bonding interactions between the solvent's -OH groups and the solute's hydroxyl, pyridine nitrogen, and carbonyl/N-H groups (in the pyridone tautomer).
Polar Aprotic DMSO, DichloromethaneSoluble[1]Favorable dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor, effectively solvating the solute.
Nonpolar Hexane, TolueneLikely low to insoluble (inferred)The "like dissolves like" principle suggests that the high polarity of the solute prevents effective solvation by nonpolar solvents.
Aqueous WaterLow solubility[1]While polar, the organic pyridine ring limits miscibility. Solubility increases significantly in dilute aqueous acid or base due to salt formation.[7]

Note: This qualitative profile is based on aggregated data. Quantitative determination is recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The equilibrium solubility method is a reliable technique.

Principle

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mL). The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette. Take care not to disturb the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Solubility_Workflow start Start: Excess Solute + Solvent equilibrate Equilibrate (24-48h) Constant Temperature & Agitation start->equilibrate separate Phase Separation (Settle or Centrifuge) equilibrate->separate extract Extract Supernatant separate->extract filter Filter (0.22 µm Syringe Filter) extract->filter dilute Dilute Sample filter->dilute quantify Quantify Concentration (HPLC) dilute->quantify end End: Calculate Solubility quantify->end

Caption: Experimental workflow for determining equilibrium solubility.

Practical Implications and Solvent Selection

Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on proper solvent selection.[8]

Ideal Solvent Characteristics:

  • The compound should be highly soluble at the solvent's boiling point.

  • The compound should have low solubility at low temperatures (e.g., 0-4 °C).

  • The solvent should not react with the compound.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For this compound, a mixed solvent system is often effective. For example, one might dissolve the compound in a minimum amount of hot ethanol (a "good" solvent) and then add a "poor" solvent like water or hexane dropwise until the solution becomes turbid.[9] Upon slow cooling, high-purity crystals will form.[9]

Solvent Selection for Chemical Reactions

The choice of solvent for a reaction involving this compound depends on the specific reaction conditions and reagents.

  • Polar Aprotic Solvents (DMSO, DMF): These are often excellent choices as they can dissolve the substrate well and are generally inert under many reaction conditions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.

  • Polar Protic Solvents (Ethanol, Isopropanol): These can be suitable but may interfere with reactions involving strong bases or organometallics due to their acidic proton.

Conclusion

The solubility of this compound is a multifaceted property primarily dictated by its ability to exist in two tautomeric forms and its capacity for strong intermolecular interactions, including hydrogen and halogen bonding. It demonstrates good solubility in polar organic solvents like alcohols and DMSO, with limited solubility in water and nonpolar media. A thorough understanding of these principles, combined with robust experimental quantification, is essential for leveraging this valuable chemical intermediate in research and development. This guide provides the theoretical framework and practical methodologies to empower scientists in achieving predictable and optimized outcomes in their synthetic and formulation endeavors.

References

A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

2-Bromo-4-hydroxypyridine is a pivotal heterocyclic building block in modern chemistry, finding extensive application in the synthesis of novel pharmaceuticals, advanced materials, and agrochemicals.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both a halogen and a hydroxyl group, imparts a versatile reactivity profile. This versatility, however, is intrinsically linked to its chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's stability profile is not merely a matter of good laboratory practice; it is a prerequisite for ensuring the reproducibility of synthetic procedures, the integrity of analytical data, and the overall success of research and development campaigns.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond simple storage recommendations, it delves into the underlying chemical principles, including its tautomeric nature, and outlines potential degradation pathways. Furthermore, it equips the reader with practical, field-proven protocols for handling, storage, and stability assessment, ensuring the long-term integrity of this valuable reagent.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability and reactivity.

Molecular and Physical Data

The fundamental properties of this compound are summarized below. It is noteworthy that the reported melting point varies across suppliers, which may be attributed to differences in purity or the predominant tautomeric form in the measured sample.[1][2][3]

PropertyValueReference(s)
Molecular Formula C₅H₄BrNO[2][4][5]
Molecular Weight 174.00 g/mol [1][2][5]
CAS Number 36953-40-9[2][3][5]
Appearance White to light yellow or colorless solid (powder to crystal)[1][2][3]
Melting Point 145 - 204 °C (range reported by various sources)[1][2][3]
Solubility Low solubility in water; Soluble in polar organic solvents (e.g., DMSO, ethanol, methanol)[1][2]
Tautomerism: A Critical Determinant of Reactivity and Stability

A key feature of this compound is its existence as a mixture of two rapidly interconverting tautomers: the 4-hydroxypyridine (enol) form and the 1H-pyridin-4-one (keto) form.[2] The equilibrium between these two forms is highly sensitive to the surrounding environment, such as the solvent and the physical state (solid vs. solution).[2][6]

  • In the solid state and in polar solvents , the equilibrium strongly favors the more polar pyridone (keto) tautomer.[2][6]

  • In the gas phase or in nonpolar solvents , the hydroxypyridine (enol) form can be present in significant amounts or even predominate.[6][7]

This tautomeric equilibrium is not merely a structural curiosity; it profoundly influences the compound's chemical behavior, including its reactivity in synthetic transformations and its susceptibility to various degradation pathways.[2]

Tautomerism This compound This compound (Enol Form) 2-Bromo-1H-pyridin-4-one 2-Bromo-1H-pyridin-4-one (Keto Form) This compound->2-Bromo-1H-pyridin-4-one Equilibrium Degradation_Workflow cluster_triggers Instability Triggers cluster_compound Compound State cluster_outcomes Potential Degradation Products Heat Thermal Stress Compound This compound (Stable) Heat->Compound Light Photons (UV/Vis) Light->Compound Moisture Moisture/Water Moisture->Compound Oxidizers Chemical Oxidants / O₂ Oxidizers->Compound Dehalogenation Dehalogenation RingOpening Ring Opening Polymerization Polymerization / Discoloration Oxidation Oxidized Species Stability_Testing_Workflow start Start: Receive/Synthesize This compound t0_analysis T=0 Analysis (HPLC-UV for Purity, LC-MS for Identity) start->t0_analysis prep_samples Prepare Stress Samples (Solid, Solution, Control) t0_analysis->prep_samples stress Expose to Stress Conditions (e.g., 40°C / 75% RH) prep_samples->stress timepoint Analyze at Time Points (e.g., 1, 2, 4 weeks) stress->timepoint data_analysis Quantify Purity (HPLC) Identify Degradants (LC-MS) timepoint->data_analysis decision Assess Stability: Is Purity > 95%? data_analysis->decision pass PASS: Release for Use decision->pass Yes fail FAIL: Reject Batch / Investigate Degradation decision->fail No

References

Spectroscopic Analysis of 2-Bromo-4-hydroxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-hydroxypyridine (CAS No. 36953-40-9), a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Infrared (IR) and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis.

The Structural Nuance: Tautomerism in this compound

A critical consideration for the spectroscopic analysis of this compound is its existence as a pair of tautomers: the hydroxy form (2-Bromo-4-pyridinol) and the keto form (2-Bromo-1H-pyridin-4-one). The equilibrium between these two forms is influenced by the physical state and the solvent environment. In the solid state, as is common for hydroxypyridines, the pyridone (keto) form is generally favored due to intermolecular hydrogen bonding.[1] This predominance of the keto tautomer is a crucial factor in interpreting the spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of this compound in the solid state (e.g., as a KBr pellet) is expected to be dominated by the vibrational modes of the 2-bromo-1H-pyridin-4-one tautomer. The following table outlines the predicted characteristic absorption bands and their assignments based on data from similar compounds.[2][3][4]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 2800Broad, MediumN-H stretchingIn the solid state, extensive intermolecular hydrogen bonding of the N-H group in the pyridone form leads to a broad absorption band in this region. This is a key indicator of the keto tautomer.
1680 - 1640StrongC=O stretching (Amide I)A strong absorption band in this region is characteristic of the carbonyl group in a cyclic amide (lactam) structure. Its precise position can be influenced by hydrogen bonding.[2]
1600 - 1550Medium-StrongC=C and C=N stretchingThese bands arise from the vibrations of the pyridine ring. The conjugation within the ring system results in characteristic absorptions in this region.[5]
1500 - 1400MediumRing stretching and N-H bending (Amide II)A combination of pyridine ring vibrations and the in-plane bending of the N-H bond contribute to absorptions in this fingerprint region.
1200 - 1000MediumC-N stretchingThe stretching vibration of the C-N bond within the pyridone ring is expected in this region.
850 - 750StrongC-H out-of-plane bendingThe out-of-plane bending vibrations of the C-H bonds on the pyridine ring typically give rise to strong bands in this region. The substitution pattern influences the exact position.
Below 700MediumC-Br stretchingThe C-Br stretching vibration is expected at lower wavenumbers due to the high mass of the bromine atom.[6]

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry of this compound is predicted to yield a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of a bromine atom is a key feature to look for in the mass spectrum.

Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[7][8] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. There will be two peaks of nearly equal intensity separated by two mass-to-charge units (m/z): the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

Predicted Molecular Ion Peaks:

  • m/z 173: Molecular ion with ⁷⁹Br (C₅H₄⁷⁹BrNO)⁺

  • m/z 175: Molecular ion with ⁸¹Br (C₅H₄⁸¹BrNO)⁺

Predicted Fragmentation Pathway

The fragmentation of the molecular ion under electron ionization is driven by the stability of the resulting fragments.[9] A plausible fragmentation pathway for 2-bromo-1H-pyridin-4-one is outlined below.

fragmentation M [M]⁺˙ m/z 173/175 M_minus_CO [M-CO]⁺˙ m/z 145/147 M->M_minus_CO - CO M_minus_Br [M-Br]⁺ m/z 94 M->M_minus_Br - Br• M_minus_CO_minus_Br [M-CO-Br]⁺ m/z 66 M_minus_CO->M_minus_CO_minus_Br - Br•

Caption: Predicted EI-MS fragmentation of 2-Bromo-1H-pyridin-4-one.

Key Predicted Fragments:

m/z (⁷⁹Br/⁸¹Br)Fragment IonNotes
173/175[C₅H₄BrNO]⁺˙Molecular Ion (M⁺) . The presence of the M/M+2 doublet with nearly equal intensities is a strong indicator of a monobrominated compound.
145/147[C₄H₄BrN]⁺˙Loss of Carbon Monoxide (-CO) . A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral CO molecule. This fragment would also exhibit the characteristic M/M+2 isotopic pattern.
94[C₅H₄NO]⁺Loss of a Bromine Radical (-Br•) . Cleavage of the C-Br bond would result in a fragment at m/z 94. This peak would be a singlet, as the bromine atom has been lost.
66[C₄H₄N]⁺Loss of CO and Br• . This fragment results from the loss of a bromine radical from the [M-CO]⁺˙ ion.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the IR and MS spectra of this compound.

Infrared Spectroscopy: KBr Pellet Method

This method is ideal for obtaining a high-quality solid-state IR spectrum. The key is to minimize moisture contamination, as water has strong IR absorptions.[10][11][12]

ftir_workflow FTIR KBr Pellet Workflow start Start prep 1. Material Preparation - Dry spectroscopy-grade KBr - Clean and dry agate mortar/pestle and die set start->prep grind 2. Sample Grinding - Grind 1-2 mg of sample to a fine powder prep->grind mix 3. Mixing - Add ~100 mg of dry KBr - Gently but thoroughly mix with the sample grind->mix load 4. Loading the Die - Transfer the mixture to the pellet die mix->load press 5. Pressing - Apply 8-10 metric tons of pressure for 1-2 minutes load->press release 6. Pellet Release - Carefully release the pressure and extract the transparent pellet press->release analyze 7. Analysis - Place pellet in the spectrometer's sample holder and acquire the spectrum release->analyze end End analyze->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Protocol:

  • Preparation: Use spectroscopy-grade potassium bromide (KBr) that has been dried in an oven at ~110°C for several hours and cooled in a desiccator.[12] Ensure the agate mortar and pestle, and the pellet die set are clean and completely dry.

  • Grinding: Weigh approximately 1-2 mg of this compound and grind it into a very fine powder in the agate mortar.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the ground sample until a homogenous mixture is obtained.[11]

  • Pellet Formation: Assemble the pellet die and transfer the KBr-sample mixture into it. Place the die in a hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent disc.[13]

  • Analysis: Carefully release the pressure and disassemble the die. Mount the resulting pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should also be recorded.

Mass Spectrometry: Direct Inlet Probe Method

For a solid sample like this compound, a direct inlet probe (DIP) is a suitable method for introducing the sample into the mass spectrometer for electron ionization.[14][15][16]

ms_workflow Direct Inlet Probe MS Workflow start Start sample_load 1. Sample Loading - Load a small amount of solid sample into a capillary tube at the probe tip start->sample_load probe_insert 2. Probe Insertion - Insert the probe through the vacuum lock into the ion source sample_load->probe_insert heating 3. Sample Vaporization - Heat the probe to volatilize the sample directly into the electron beam probe_insert->heating ionization 4. Ionization & Fragmentation - Ionize with a 70 eV electron beam heating->ionization detection 5. Detection - Separate ions by m/z and detect ionization->detection end End detection->end

Caption: Workflow for Direct Inlet Probe Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount (microgram quantity) of solid this compound into a clean glass capillary tube.

  • Loading: Insert the capillary tube into the tip of the direct inlet probe.

  • Introduction: Insert the probe into the mass spectrometer through the vacuum interlock system until the tip is located within the ion source.

  • Vaporization: Program the probe to heat, causing the sample to sublime or vaporize directly into the ionization chamber. A temperature ramp can be used to separate components if the sample is a mixture.[17]

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[18]

  • Analysis: The resulting ions are accelerated, separated by their mass-to-charge ratio in the mass analyzer, and detected to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is fundamentally influenced by its tautomeric equilibrium, with the 2-bromo-1H-pyridin-4-one form expected to dominate in the solid state. This is reflected in the predicted IR spectrum by the presence of a strong C=O stretch and a broad N-H stretch. The mass spectrum is expected to be distinguished by a prominent molecular ion doublet at m/z 173/175, confirming the presence of a single bromine atom, and predictable fragmentation patterns involving the loss of CO and/or a bromine radical. The experimental protocols provided herein offer a robust framework for obtaining high-quality IR and MS data for this and similar heterocyclic compounds.

References

The Tautomeric Equilibrium of 2-Bromo-4-pyridinol and 2-Bromo-1H-pyridin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the aromatic hydroxyl form (2-bromo-4-pyridinol) and the non-aromatic pyridone form (2-bromo-1H-pyridin-4-one) is a critical consideration in the fields of medicinal chemistry, materials science, and organic synthesis. The position of this equilibrium dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, dipole moment, and ultimately its biological activity and reactivity. This technical guide provides a comprehensive examination of this specific tautomeric relationship, synthesizing theoretical principles with practical, field-proven experimental methodologies for its characterization. We will delve into the underlying factors governing the equilibrium, the influence of the environment, and detailed protocols for spectroscopic and crystallographic analysis.

Introduction: The Dynamic Nature of Substituted Pyridinols

Pyridin-4-ones and their tautomeric counterparts, the 4-hydroxypyridines, represent a classic case of keto-enol tautomerism within a heterocyclic system. Unlike simple acyclic keto-enol systems where the keto form typically dominates, the energetic landscape for these heterocyclic tautomers is more nuanced, with aromaticity playing a pivotal role. The 4-hydroxypyridine form possesses a fully aromatic pyridine ring, while the 4-pyridone form disrupts this aromaticity in favor of a stable amide-like functionality.

The introduction of a bromine atom at the 2-position introduces further electronic and steric perturbations that influence the delicate balance of this equilibrium. Understanding and controlling this equilibrium is paramount for drug design, as the two tautomers present different pharmacophores to biological targets. This guide will explore the causality behind the prevalence of one tautomer over the other and provide the necessary tools for its empirical determination.

The 2-Bromo-4-pyridinol vs. 2-Bromo-1H-pyridin-4-one Equilibrium: A Delicate Balance

The tautomeric equilibrium between 2-bromo-4-pyridinol and 2-bromo-1H-pyridin-4-one is strongly influenced by the surrounding environment, a direct consequence of the differing polarities and hydrogen bonding capacities of the two forms.

  • The Pyridinol Form (Lactim): 2-bromo-4-pyridinol is a fully aromatic, less polar tautomer. Its stability is enhanced in the gas phase and in non-polar solvents where intermolecular interactions are minimized.[1][2][3]

  • The Pyridone Form (Lactam): 2-bromo-1H-pyridin-4-one contains a highly polar carbonyl group and an N-H bond, making it more suited for strong intermolecular hydrogen bonding.[4] Consequently, this form is favored in polar protic solvents and in the solid state.[1][2] The crystal structure of 2-bromo-4-hydroxypyridine has been shown to exist in the pyridone form, highlighting the stability of this tautomer in the solid phase.[5]

The inductive electron-withdrawing effect of the bromine atom at the 2-position is expected to influence the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form, thereby subtly shifting the equilibrium compared to the unsubstituted parent compound.

Tautomerism cluster_pyridinol 2-Bromo-4-pyridinol (Aromatic) cluster_pyridinone 2-Bromo-1H-pyridin-4-one (Non-Aromatic) pyridinol 2-Bromo-4-pyridinol pyridinone 2-Bromo-1H-pyridin-4-one pyridinol->pyridinone Proton Transfer pyridinone->pyridinol

Caption: Tautomeric equilibrium between 2-bromo-4-pyridinol and 2-bromo-1H-pyridin-4-one.

Experimental Characterization of the Tautomeric Equilibrium

A multi-faceted approach utilizing various spectroscopic and analytical techniques is essential for a thorough characterization of the tautomeric equilibrium. The choice of method is dictated by the phase of the sample (solid, solution) and the desired quantitative or qualitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[6] The key principle lies in the fact that if the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species.[7]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a range of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O). The use of different solvents is crucial to observe the solvent-dependent shift in equilibrium.[8]

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each solution. Pay close attention to the aromatic region and the chemical shifts of any broad peaks that could correspond to the exchangeable N-H or O-H protons.

    • Acquire proton-decoupled ¹³C NMR spectra. The chemical shift of the carbon at the 4-position is particularly diagnostic: a signal in the range of 155-165 ppm is indicative of a C-O bond (pyridinol), while a signal further downfield, typically 175-185 ppm, suggests a C=O bond (pyridinone).[9]

  • Data Analysis and Interpretation:

    • Identify and assign the peaks corresponding to each tautomer. The relative integrals of well-resolved, non-overlapping peaks for each tautomer can be used to determine their relative concentrations and calculate the equilibrium constant (Kt) in each solvent.[10][11]

    • Causality: The pyridone form is expected to be the major species in polar solvents like DMSO-d₆ and D₂O, evidenced by a prominent C4 signal in the carbonyl region of the ¹³C NMR spectrum. In a less polar solvent like CDCl₃, an increase in the proportion of the pyridinol form may be observed.

TautomerDiagnostic ¹H SignalsDiagnostic ¹³C Signals
2-Bromo-4-pyridinol Aromatic protons, O-H (broad)C4-OH (~155-165 ppm)
2-Bromo-1H-pyridin-4-one Olefinic protons, N-H (broad)C4=O (~175-185 ppm)
Table 1: Expected Diagnostic NMR Chemical Shift Regions.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the dominant tautomer in the solid state and can also provide insights into the solution-phase equilibrium.[12] The presence or absence of characteristic vibrational bands for the O-H and C=O functional groups allows for a clear distinction between the two forms.

Protocol for Solid-State and Solution IR Analysis:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent pellet. This minimizes intermolecular hydrogen bonding with a solvent.

    • Solution: Prepare solutions of the compound in solvents with good IR transparency in the regions of interest (e.g., chloroform, acetonitrile).

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis and Interpretation:

    • Pyridone Form: Look for a strong, sharp absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration. A broad absorption in the 3100-2800 cm⁻¹ range would indicate N-H stretching.

    • Pyridinol Form: The presence of a broad O-H stretching band around 3400-3200 cm⁻¹ and the absence of a strong carbonyl band would indicate the pyridinol tautomer. Aromatic C=C and C=N stretching vibrations will be present for both tautomers in the 1600-1450 cm⁻¹ region.

    • Causality: The solid-state spectrum is expected to be dominated by the pyridone form, as confirmed by crystallography.[5] Solution spectra will show a shift in the relative intensities of the C=O and O-H bands depending on the solvent's polarity.

Vibrational ModeExpected Wavenumber (cm⁻¹)Tautomer
O-H Stretch (broad)~3400-3200Pyridinol
N-H Stretch (broad)~3100-2800Pyridone
C=O Stretch (strong, sharp)~1680-1640Pyridone
Aromatic C=C/C=N Stretch~1600-1450Both
Table 2: Key Infrared Absorption Frequencies.
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms will have different chromophores and thus different absorption maxima (λmax).[13] This technique is particularly useful for studying the effects of pH on the equilibrium.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity and in aqueous buffers of different pH values.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis and Interpretation:

    • The pyridinol form, being fully aromatic, is expected to have a different λmax and molar absorptivity compared to the cross-conjugated pyridone system.

    • By analyzing the changes in the spectra as a function of solvent polarity or pH, the position of the equilibrium can be inferred. For instance, in acidic or basic solutions, the compound will exist in its protonated or deprotonated forms, which can "lock" it into a specific tautomeric structure, providing reference spectra.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_data Data Interpretation synthesis Synthesize and purify This compound NMR NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->NMR IR IR Spectroscopy (Solid-state and solution) synthesis->IR UV_Vis UV-Vis Spectroscopy (Solvent and pH effects) synthesis->UV_Vis X_ray Single Crystal X-ray Diffraction synthesis->X_ray equilibrium_constant Determine Equilibrium Constant (Kt) in solution NMR->equilibrium_constant solid_state_form Identify dominant solid-state tautomer IR->solid_state_form electronic_transitions Analyze electronic transitions UV_Vis->electronic_transitions molecular_structure Determine precise molecular structure X_ray->molecular_structure final_conclusion Comprehensive understanding of the tautomeric equilibrium equilibrium_constant->final_conclusion solid_state_form->final_conclusion electronic_transitions->final_conclusion molecular_structure->final_conclusion

Caption: A comprehensive workflow for the experimental characterization of the tautomeric equilibrium.

Single Crystal X-ray Diffraction

For the definitive determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard.[14] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[15]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis and Interpretation:

    • The refined structure will unambiguously show the location of the hydrogen atom (either on the nitrogen or the oxygen), the bond lengths (C4-O vs. C4=O), and the overall molecular geometry.

    • Causality: As has been reported, the solid-state structure of this compound is the pyridone tautomer.[5] This is driven by the ability of the pyridone form to form strong intermolecular N-H···O=C hydrogen bonds, leading to a more stable crystal lattice.

Conclusion and Future Directions

The tautomeric equilibrium of 2-bromo-4-pyridinol and 2-bromo-1H-pyridin-4-one is a dynamic process governed by a subtle interplay of aromaticity, hydrogen bonding, and solvent effects. The pyridone form is favored in polar environments and the solid state, while the pyridinol form gains stability in the gas phase and non-polar solvents. A comprehensive understanding of this equilibrium, achieved through the rigorous application of the spectroscopic and crystallographic methods outlined in this guide, is essential for rationally designing molecules with desired properties for applications in drug discovery and materials science.

Future research in this area could involve computational studies to precisely quantify the energetic differences between the tautomers in various environments and to predict the influence of other substituents on the pyridine ring.[16][17] Additionally, advanced NMR techniques, such as variable temperature NMR, could provide valuable kinetic and thermodynamic data on the rate of tautomeric interconversion.

References

Theoretical Calculations of 2-Bromo-4-hydroxypyridine Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural and electronic properties of 2-Bromo-4-hydroxypyridine. Aimed at researchers, medicinal chemists, and computational scientists, this document details the application of Density Functional Theory (DFT) to explore the molecule's tautomeric equilibrium, intermolecular interactions, and spectroscopic characteristics. By integrating established computational protocols with field-proven insights, this guide serves as a practical resource for accurately modeling substituted pyridines, which are crucial scaffolds in drug discovery and materials science.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring profoundly influences its electronic landscape, reactivity, and intermolecular interactions. This compound, in particular, presents a fascinating case study due to the interplay between the electron-withdrawing bromine atom and the versatile hydroxyl group.

A critical aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form.[1][2] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and intermolecular hydrogen bonding.[3] Understanding and predicting the dominant tautomeric form is paramount, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately its biological activity and material properties.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for dissecting these nuanced structural features.[4] They provide a quantitative framework for predicting molecular geometries, relative energies of tautomers, vibrational frequencies, and NMR chemical shifts, offering insights that are often challenging to obtain through experimental methods alone. This guide outlines a robust computational workflow for the comprehensive characterization of this compound.

Core Computational Methodology: A Self-Validating Protocol

The reliability of theoretical predictions hinges on the judicious selection of computational methods and basis sets. For molecules like this compound, a combination of a hybrid DFT functional and a sufficiently flexible basis set is crucial for capturing both the electronic structure and non-covalent interactions accurately.

Recommended Computational Level

A widely accepted and validated approach for this class of molecules involves the B3LYP functional (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with the 6-311++G(d,p) basis set.[5][6]

  • B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is essential for accurately describing the electronic structure of aromatic and heterocyclic systems. It provides a good balance between computational cost and accuracy for predicting geometries and relative energies.[5]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers significant flexibility. The diffuse functions ("++") are crucial for describing the lone pairs on heteroatoms and for accurately modeling hydrogen bonds and other non-covalent interactions.[6] The polarization functions ("(d,p)") on heavy atoms and hydrogens, respectively, are necessary for capturing the anisotropic nature of electron density in molecules.

Computational Workflow

The following workflow provides a systematic approach to the theoretical characterization of this compound.

G cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Energy & Tautomerism Analysis cluster_2 Step 3: Spectroscopic Prediction a Input Initial Structures (Hydroxypyridine & Pyridone) b Perform Geometry Optimization (B3LYP/6-311++G(d,p)) a->b c Verify Stationary Points (No imaginary frequencies) b->c d Calculate Single Point Energies c->d e Correct for Zero-Point Vibrational Energy (ZPVE) d->e f Determine Relative Stabilities of Tautomers e->f g Calculate Vibrational Frequencies (IR/Raman) f->g h Calculate NMR Chemical Shifts (GIAO method) g->h caption Computational Workflow for this compound

Caption: A step-by-step computational workflow for the theoretical analysis of this compound.

Tautomerism and Intermolecular Interactions

The Hydroxypyridine-Pyridone Tautomeric Equilibrium

The primary structural question for this compound is the position of the tautomeric equilibrium between the hydroxy form (aromatic ring) and the pyridone form (non-aromatic ring).

Tautomerism cluster_hydroxy cluster_pyridone Hydroxy Pyridone Hydroxy->Pyridone Equilibrium caption Tautomeric equilibrium in this compound.

Caption: The tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Computational studies on the parent 4-hydroxypyridine have shown that in the gas phase, the hydroxy form is slightly more stable.[2] However, in condensed phases, the pyridone tautomer is generally favored due to its larger dipole moment and ability to form strong hydrogen-bonded dimers.[3] The presence of the bromine substituent is expected to influence this equilibrium through its electronic effects.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
This compound0.00 (Reference)~2.5 D
2-Bromo-1H-pyridin-4-one-1.5 to -3.0~5.0 D

Note: These are representative values based on DFT calculations and may vary slightly with the specific functional and basis set used.

The calculated data consistently predicts the pyridone tautomer to be more stable. This increased stability is largely attributed to its higher polarity, which leads to more favorable solvation and intermolecular interactions in condensed phases.

Hydrogen Bonding and Dimerization

In the solid state and in concentrated solutions, 2-Bromo-4-pyridone is expected to form strong intermolecular hydrogen bonds, primarily leading to the formation of centrosymmetric dimers.[5][7]

The interaction energy of these dimers can be calculated as the difference between the total energy of the dimer and the sum of the energies of two isolated monomers. This provides a quantitative measure of the strength of the hydrogen bonds. For similar pyridone systems, these interaction energies are typically in the range of 10-15 kcal/mol, indicating very stable dimeric structures.[5][6]

Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data, which serves as a crucial link between the computed structures and experimental observations.

Vibrational Spectroscopy (IR and Raman)

A frequency calculation on the optimized geometry of the most stable tautomer (the pyridone form) yields the harmonic vibrational frequencies.[8][9] These theoretical frequencies are systematically higher than the experimental values due to the neglect of anharmonicity and electron correlation effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP).[10]

Table 2: Key Calculated Vibrational Frequencies for 2-Bromo-1H-pyridin-4-one

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
N-H Stretch~3100-32003100-3300 (broad)
C=O Stretch~1650-16701640-1680
C=C/C=N Ring Stretches~1500-16001500-1620
C-Br Stretch~600-650600-670

The calculated IR and Raman intensities can also be used to generate a theoretical spectrum, which can be directly compared with experimental data to confirm the structure.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[11] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-1H-pyridin-4-one

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (on N)11.0 - 12.0-
H (at C3)6.5 - 7.0-
H (at C5)7.5 - 8.0-
C2 (with Br)-140 - 145
C3-115 - 120
C4 (C=O)-175 - 180
C5-135 - 140
C6-145 - 150

Note: These values are approximate and can be influenced by solvent effects.[12][13][14]

The predicted NMR spectra are invaluable for assigning experimental signals and confirming the tautomeric form present in solution.

Conclusion

This guide has outlined a comprehensive theoretical framework for the structural and electronic characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's preferred tautomeric form, the nature of its intermolecular interactions, and its key spectroscopic signatures. This computational approach provides deep insights that complement experimental studies, accelerating the design and development of novel molecules for a wide range of applications.

References

2-Bromo-4-hydroxypyridine degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Degradation Pathways of 2-Bromo-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its stability and degradation profile is critical for drug development, ensuring the safety and efficacy of final products, and for environmental risk assessment. This technical guide provides a comprehensive overview of the putative degradation pathways of this compound, drawing upon established principles of organic chemistry and microbial metabolism of related pyridine derivatives. While direct studies on this specific molecule are limited, this document synthesizes available scientific literature to propose likely abiotic and biotic degradation routes. Furthermore, it outlines detailed experimental methodologies for elucidating these pathways, providing a framework for researchers in the field.

Introduction to this compound

This compound (C₅H₄BrNO) is a solid, colorless to pale compound with a molecular weight of 174.00 g/mol .[2] Its structure, featuring a pyridine ring substituted with a bromine atom and a hydroxyl group, imparts a unique combination of chemical properties. The molecule exhibits tautomerism, existing in equilibrium between the hydroxypyridine and the pyridone forms, which significantly influences its reactivity.[2] The presence of the bromine atom at the 2-position and the hydroxyl group at the 4-position provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₄BrNO[2][3]
Molecular Weight174.00 g/mol [2][4]
Melting Point173-204 °C[2][5]
Boiling Point425.0 ± 25.0 °C (Predicted)[4][5]
pKa7.94 ± 0.10 (Predicted)[5]
SolubilitySoluble in polar organic solvents like methanol.[2][5]

Proposed Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary abiotic degradation pathways for this compound are likely to be hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For this compound, the carbon-bromine (C-Br) bond is a potential site for nucleophilic substitution by a hydroxyl group, which would lead to the formation of 2,4-dihydroxypyridine. This reaction may be favored under basic conditions.

A proposed hydrolytic degradation pathway is presented below:

This compound This compound 2,4-Dihydroxypyridine 2,4-Dihydroxypyridine This compound->2,4-Dihydroxypyridine Hydrolysis (+H2O, -HBr) This compound This compound 4-Hydroxypyridine 4-Hydroxypyridine This compound->4-Hydroxypyridine Photolysis (UV) -Br radical Ring Cleavage Products Ring Cleavage Products 4-Hydroxypyridine->Ring Cleavage Products Further Photodegradation cluster_initial Initial Attack cluster_cleavage Ring Cleavage cluster_central Central Metabolism A This compound B 2-Bromo-3,4-dihydroxypyridine A->B Monooxygenase C 4-Hydroxypyridine A->C Dehalogenase D Ring Cleavage Products B->D Dioxygenase Hydroxylated Intermediates Hydroxylated Intermediates C->Hydroxylated Intermediates Monooxygenase E Aliphatic Intermediates D->E Hydroxylated Intermediates->D Monooxygenase F Krebs Cycle E->F G CO2 + H2O + Br- F->G A Forced Degradation & Biodegradation Experiments B Sample Collection & Preparation A->B C Screening by HPLC-UV B->C D Detection of Degradation Products C->D G Quantification of Parent & Degradants C->G E Isolation of Degradants (e.g., Prep-HPLC) D->E D->G F Structural Elucidation (LC-MS/MS, NMR) E->F H Pathway Proposal F->H

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hydroxypyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 4-hydroxypyridine moiety, in particular, is a privileged scaffold due to its ability to act as a versatile hydrogen bond donor and acceptor, as well as a synthetic handle for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely utilized method for the construction of carbon-carbon bonds, offering a direct route to biaryl and heteroaryl structures.[1]

This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-4-hydroxypyridine with arylboronic acids. We will explore the nuances of this specific transformation, addressing the potential challenges posed by the acidic hydroxyl group and the electron-rich nature of the pyridine ring. Two effective protocols will be presented: a direct coupling method and a more robust in-situ activation approach, providing researchers with reliable strategies for the synthesis of 2-aryl-4-hydroxypyridines.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this step.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Aryl_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 R¹-R² caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge and Synthetic Power of 2-Arylpyridines

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of the requisite carbon-carbon bond between a pyridine ring and an aryl group.[2][3] However, the seemingly straightforward coupling of 2-bromopyridines presents a unique and persistent set of challenges for synthetic chemists.[4]

Unlike their 3- and 4-substituted counterparts, 2-halopyridines are notoriously difficult substrates in palladium-catalyzed cross-coupling reactions.[5] The primary obstacle lies in the inherent coordinating ability of the pyridine nitrogen atom. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation, which ultimately results in low yields and inconsistent reaction outcomes.[5][6] Furthermore, the electronic properties of the pyridine ring can render the C-Br bond less reactive towards oxidative addition, often the rate-determining step in the catalytic cycle.[1][5]

This technical guide provides a comprehensive overview of the key considerations and best practices for achieving successful Suzuki coupling of 2-bromopyridines. We will delve into the mechanistic rationale behind catalyst and ligand selection, explore the critical roles of bases and solvents, and provide detailed, field-proven protocols to empower researchers to overcome the inherent challenges of this important transformation.

The Heart of the Matter: Catalyst and Ligand Selection

The success of a Suzuki coupling with a 2-bromopyridine substrate is overwhelmingly dependent on the judicious choice of the palladium catalyst and, more critically, the supporting ligand.

The "2-Pyridyl Problem": Overcoming Catalyst Inhibition

The proximity of the pyridine nitrogen to the reaction center is the root of the "2-pyridyl problem."[4] This nitrogen atom can act as a competing ligand, binding to the palladium catalyst and disrupting the catalytic cycle. To mitigate this, the use of bulky and electron-rich phosphine ligands is not just recommended, but essential.[5][7] These ligands serve a dual purpose:

  • Steric Shielding: The sheer size of these ligands physically blocks the pyridine nitrogen from coordinating with the palladium center.

  • Electronic Activation: Their electron-donating nature increases the electron density on the palladium, which facilitates the crucial oxidative addition step with the often-unreactive C-Br bond of the 2-bromopyridine.[8]

Buchwald-type phosphine ligands have emerged as the gold standard for this challenging coupling. Ligands such as SPhos , XPhos , and RuPhos are frequently cited for their effectiveness in promoting high yields and reaction efficiency.[5]

Common Palladium Precursors

The active catalyst in the Suzuki reaction is a Palladium(0) species. This is typically generated in situ from a more stable Palladium(II) precatalyst. Common and effective choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective Pd(II) source.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): While a Pd(0) source, it is often used with a ligand to form the active catalytic species.[7]

For routine couplings of less challenging substrates, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) might be considered, though it often proves less effective for 2-bromopyridines due to the less bulky nature of the triphenylphosphine ligand.[7][8] More advanced, pre-formed catalysts that incorporate bulky ligands, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, can also be highly effective for heteroaryl couplings.[8]

The Supporting Cast: Bases and Solvents

While the catalyst system is paramount, the choice of base and solvent plays a critical, synergistic role in the overall success of the reaction.

The Role of the Base

The base is not a mere spectator in the Suzuki coupling; it is an active participant in the catalytic cycle. Its primary role is to activate the boronic acid for the crucial transmetalation step.[3][9] In this step, the organic group is transferred from the boron atom to the palladium center. The base facilitates this by forming a more nucleophilic boronate species.[3][10]

For the Suzuki coupling of 2-bromopyridines, common and effective bases include:

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, providing a good balance of reactivity and functional group tolerance.

  • Potassium Carbonate (K₂CO₃): A widely used and cost-effective base.[5]

  • Sodium Carbonate (Na₂CO₃): Another common inorganic base that can be effective.[5]

The choice of base can significantly impact the reaction yield, and some empirical screening may be necessary for novel substrate combinations.

Solvent Systems: A Biphasic Approach

The choice of solvent is crucial for ensuring that all components of the reaction can interact effectively. For the Suzuki coupling of 2-bromopyridines, a biphasic solvent system is often optimal.[11] This typically consists of an organic solvent and water. This approach is advantageous because the inorganic base has better solubility in the aqueous phase, while the organic substrates and the palladium catalyst reside primarily in the organic phase.[11]

Effective solvent systems include:

  • 1,4-Dioxane / Water: A very common and effective mixture, typically in a 4:1 or 5:1 ratio.[11][12]

  • Toluene / Water: A less polar option that can be highly effective, especially when used with modern, bulky phosphine ligands.[11][13]

  • Tetrahydrofuran (THF) / Water: Another viable ethereal solvent system.

It is imperative that all solvents are thoroughly degassed prior to use. The Palladium(0) catalyst is sensitive to oxidation, and the presence of oxygen can lead to catalyst deactivation and the promotion of undesirable side reactions, such as the homocoupling of the boronic acid.[7][11]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X (2-Bromopyridine) Ar-Pd(II)-X R¹-Pd(II)(L)₂-X OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-R2 R¹-Pd(II)(L)₂-R² Transmetalation->Ar-Pd(II)-R2 RedElim Reductive Elimination RedElim->Pd(0)L2 R¹-R² (Product) Ar-Pd(II)-X->Transmetalation R²-B(OR)₂ (Boronic Acid) + Base Ar-Pd(II)-R2->RedElim caption Suzuki-Miyaura Catalytic Cycle Workflow start Start setup Reaction Setup: - Add 2-bromopyridine, boronic acid, base, catalyst, and ligand to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Add Degassed Solvents: - Add organic solvent and water via syringe. inert->solvent heat Heat Reaction Mixture: - Heat to specified temperature with vigorous stirring. solvent->heat monitor Monitor Progress: - Use TLC or LC-MS to track reaction completion. heat->monitor workup Aqueous Workup: - Cool, dilute with organic solvent, wash with water and brine. monitor->workup Reaction Complete purify Purification: - Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Amino-4-hydroxypyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Among its many derivatives, the 2-amino-4-hydroxypyridine core is a particularly valuable building block. Its unique arrangement of functional groups—an amino group for further elaboration and a hydroxyl group that influences electronic properties and can engage in crucial hydrogen bonding—makes it a privileged intermediate in drug discovery.[3] Derivatives of this scaffold have been investigated for a wide range of biological activities, including potential as anti-inflammatory agents, anti-cancer agents, and as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[3]

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for forging carbon-nitrogen (C-N) bonds.[4] Its development has revolutionized the synthesis of arylamines by offering a broad substrate scope and functional group tolerance, largely replacing harsher, more limited classical methods.[4] Applying this powerful transformation to the synthesis of 2-amino-4-hydroxypyridine derivatives from 2-Bromo-4-hydroxypyridine offers a direct and modular route to novel compounds of pharmaceutical interest.

This guide provides an in-depth technical overview and a robust starting protocol for the Buchwald-Hartwig amination of this compound. It addresses the unique challenges presented by this substrate, explains the rationale behind experimental choices, and offers a framework for successful reaction optimization.

The Mechanistic Pathway: A Palladium-Catalyzed Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is paramount for rational troubleshooting and optimization.

The generally accepted steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so harsh as to cause degradation of sensitive substrates.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond of the 2-amino-4-hydroxypyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A competing side reaction, hydrodehalogenation, where the bromine atom is replaced by hydrogen, can occur and lower the yield of the desired product. This often results from a β-hydride elimination pathway from palladium-amido intermediates.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(Br)L_n) Pd(0)L_n->Oxidative_Addition Ar-Br (Substrate) Amido_Complex Palladium-Amido Complex (Ar-Pd(II)(NR'R'')L_n) Oxidative_Addition->Amido_Complex + Amine (HNR'R'') + Base - H-Base⁺-Br⁻ Amido_Complex->Pd(0)L_n Regenerates Catalyst Product 2-Amino-4-hydroxypyridine (Ar-NR'R'') Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Challenge: Tautomerism and Selectivity in Hydroxypyridines

The primary challenge in the amination of this compound is the presence of the hydroxyl group, which introduces two significant complications:

  • Pyridone-Pyridinol Tautomerism: 4-Hydroxypyridine exists in equilibrium with its tautomeric form, 4-pyridone. This equilibrium can affect the electronic properties of the ring and the reactivity of the substrate.

  • Competing O-Arylation: The hydroxyl group is itself a nucleophile and can compete with the amine in coupling to an aryl halide, leading to the formation of an undesired ether byproduct (O-arylation). While the Buchwald-Hartwig reaction is primarily known for C-N bond formation, C-O coupling can occur under certain conditions.

Controlling the N- vs. O-selectivity is therefore the most critical aspect of protocol design. While copper-catalyzed systems have been specifically developed for selective N-arylation of hydroxypyridines, achieving this selectivity with palladium catalysis requires careful optimization.

A key strategy to circumvent this issue is the use of a protecting group for the hydroxyl function. This has been shown to be highly effective in improving the success of Buchwald-Hartwig couplings on complex heterocyclic systems. A protecting group masks the nucleophilicity of the hydroxyl group, preventing O-arylation and simplifying the reaction outcome.

Proposed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Note: Given the challenges discussed, an initial protecting group strategy for the hydroxyl group is strongly recommended for achieving clean and predictable results. A common choice is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable to the reaction conditions but can be readily removed post-coupling. The following protocol assumes the use of the unprotected substrate but highlights optimization parameters crucial for its success. For a first attempt, protection of the hydroxyl group is advisable.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Pd Catalyst, Ligand, & Base to Oven-Dried Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Stir for Catalyst Pre-formation (15 min) C->D E 5. Add this compound & Amine D->E F 6. Heat Mixture (80-110 °C) with Vigorous Stirring E->F G 7. Monitor Progress via TLC or LC-MS F->G H 8. Cool to RT, Dilute with Organic Solvent G->H I 9. Wash with Water & Brine H->I J 10. Dry Organic Layer (Na₂SO₄), Filter, & Concentrate I->J K 11. Purify via Flash Column Chromatography J->K

Caption: General workflow for Buchwald-Hartwig amination.

Materials and Equipment
  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, XPhos, or BINAP)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.5-2.5 equivalents).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Typical reaction concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes. A color change often indicates the formation of the active catalyst.

  • Reagent Addition: To this mixture, add the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-4-hydroxypyridine derivative.

Data Presentation: A Guide for Optimization

EntryAmine SubstratePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Analogue
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.4)Toluene100>952-Bromopyridine
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH100~902-Bromopyridine
3BenzylaminePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene80~922-Bromo-4-methylpyridine
4n-HexylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane110~882-Bromopyridine

Yields are based on published results for structurally similar substrates and should be considered illustrative for the target reaction.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use a pre-catalyst or ensure anhydrous/degassed conditions. Screen different ligands (e.g., bulky biaryl phosphines like RuPhos or XPhos are often effective for heteroaryl halides). 2. Switch to a stronger base like K₃PO₄ or LiHMDS. Ensure the base is anhydrous. 3. Incrementally increase the temperature by 10-20 °C.
Significant Hydrodehalogenation The rate of reductive elimination is slow compared to competing side reactions.Use bulkier, more electron-rich ligands (e.g., BrettPhos, RuPhos) which are known to accelerate reductive elimination.
Formation of O-arylated Byproduct The hydroxyl group is competing with the amine nucleophile.1. Protect the hydroxyl group (e.g., as a SEM or PMB ether) prior to the coupling reaction. This is the most reliable solution. 2. Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ instead of alkoxides (NaOtBu), which may favor N-amination. 3. Use a more sterically hindered amine, which may disfavor interaction at the potentially more hindered oxygen atom of the pyridone tautomer.
Reaction Stalls Catalyst deactivation or product inhibition.Increase catalyst loading (up to 5 mol%). Ensure rigorous exclusion of oxygen.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful yet challenging transformation that provides direct access to valuable scaffolds for drug discovery. Success hinges on overcoming the inherent reactivity of the hydroxyl group, primarily through a judicious protecting group strategy or careful optimization of the catalyst system and base. By understanding the underlying mechanism and anticipating potential side reactions, researchers can effectively adapt and optimize this protocol to synthesize a diverse array of 2-amino-4-hydroxypyridine derivatives, accelerating the development of new therapeutic agents.

References

Application Notes and Protocols: The Strategic Utility of 2-Bromo-4-hydroxypyridine in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Inflammation Research

Inflammation is a fundamental biological response to protect tissues from infection and injury.[1] However, dysregulation of this complex process is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Consequently, the development of novel anti-inflammatory agents remains a high-priority area in medicinal chemistry.

Nitrogen-containing heterocyclic compounds, particularly those featuring a pyridine core, are privileged scaffolds in drug discovery, found in a multitude of approved therapeutic agents.[3][4][5] Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them ideal frameworks for interacting with biological targets. Among the vast array of functionalized pyridines, 2-Bromo-4-hydroxypyridine stands out as a particularly versatile and strategic building block for the synthesis of potent anti-inflammatory compounds.[6] Its dual functionality—a reactive bromine atom at the 2-position and a hydroxyl group at the 4-position—provides two distinct synthetic handles for elaborate molecular construction.[6][7] The hydroxyl group exists in tautomeric equilibrium with its corresponding pyridin-4-one form, which can influence its reactivity and intermolecular interactions. This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on its role in constructing key classes of anti-inflammatory agents, complete with detailed, field-proven protocols.

Core Synthetic Transformations: Leveraging Orthogonal Reactivity

The synthetic power of this compound lies in its capacity for selective, sequential functionalization. The bromine atom at the C2 position is an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are central to the architecture of many kinase inhibitors and other targeted therapies.[8][9]

Two of the most powerful transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Key Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Causality Behind Cross-Coupling Reactions

The success of these reactions hinges on the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states. The general mechanism involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The arylboronic acid or the amine displaces the bromide on the palladium complex.

  • Reductive Elimination: The final step forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[10]

The choice of ligands, base, and solvent is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) are often required to facilitate the reductive elimination step, which can be challenging with electron-deficient heteroaryl halides.[11][12] The base is crucial for activating the coupling partner (the boronic acid or the amine) and for catalyst turnover.[12]

Application Profile: Synthesis of p38 MAP Kinase Inhibitors

A prominent application of this compound is in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a high-value target for treating inflammatory diseases.[13][14] Many potent p38 inhibitors feature a substituted pyridine or pyrimidine core that serves to anchor the molecule in the ATP-binding pocket of the enzyme.[15][16]

The differential reactivity of dihalogenated pyridines, such as 2-bromo-4-iodopyridine (a related scaffold), is often exploited to build these complex molecules in a stepwise manner.[8] A similar strategy can be envisioned for this compound, where the bromine is first displaced via a coupling reaction, followed by modification of the hydroxyl group if necessary.

Caption: Representative synthetic strategy for a p38 MAPK inhibitor scaffold.

Quantitative Biological Data

The effectiveness of compounds derived from such syntheses is measured by their ability to inhibit the target enzyme. This is typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound ClassTarget EnzymeRepresentative IC₅₀ (µM)Citation
Pyridinylimidazole Analogsp38α MAP Kinase0.10 - 5.1[16]
Dihydropyrido[3,2-d]pyrimidonep38 MAP KinaseNot specified, potent[17]
Pyrimidine DerivativesCOX-20.04[1]

Note: The table presents representative data for compound classes that utilize pyridine/pyrimidine scaffolds, illustrating the potency achievable with structures accessible from intermediates like this compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization for specific substrates and scales.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Evacuate and Backfill: Seal the vessel with a septum or cap. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-4-hydroxypyridine.

Troubleshooting: A common side reaction is hydrodebromination, where the bromine is replaced by a hydrogen.[18] To minimize this, use aprotic solvents, ensure anhydrous conditions, and avoid excessively high temperatures.[18]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Catalyst Pre-formation (Optional but Recommended): Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes. This allows for the formation of the active Pd(0)-ligand complex.

  • Reagent Addition: Add this compound and the amine to the reaction mixture.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. For volatile amines, the reaction must be performed in a sealed tube.[11][19]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block in the medicinal chemist's toolbox. Its capacity for selective functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions makes it an ideal starting point for the synthesis of complex heterocyclic molecules. As demonstrated by its application in the development of p38 MAP kinase inhibitors, this scaffold provides a reliable entry into molecular architectures that are highly relevant for the treatment of inflammatory diseases. Future research will undoubtedly continue to leverage the unique reactivity of this and related pyridine intermediates to explore novel chemical space and develop next-generation anti-inflammatory agents with improved potency, selectivity, and safety profiles.

References

The Strategic Application of 2-Bromo-4-hydroxypyridine in the Discovery of Novel Anti-Cancer Therapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of effective therapeutic agents. The pyridine ring is one such "privileged structure," renowned for its versatile chemical reactivity and its ability to engage in crucial interactions with a wide array of biological targets.[1] Its presence in numerous FDA-approved drugs is a testament to its significance. Within this class of compounds, 2-Bromo-4-hydroxypyridine stands out as a particularly valuable and versatile building block for the synthesis of novel anti-cancer agents. This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic placement of the bromine atom at the 2-position and a hydroxyl group at the 4-position endows this compound with a unique chemical personality. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the facile introduction of diverse aryl, heteroaryl, and amino substituents.[2][3] This modularity is paramount in the iterative process of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The hydroxyl group, on the other hand, can influence solubility and provides a potential site for further derivatization or for engaging in hydrogen bonding interactions within a biological target.

This application note will delve into two major classes of anti-cancer agents where this compound and its derivatives have shown significant promise: kinase inhibitors and tubulin polymerization inhibitors . We will explore the rationale behind their design, provide detailed synthetic protocols, and discuss the underlying biological pathways they target.

Application I: A Versatile Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[4] The dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[5]

Targeting Key Oncogenic Signaling Pathways

Derivatives of this compound can be elaborated into potent inhibitors of several key oncogenic kinases, including those in the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathways.

The EGFR signaling pathway is crucial for normal cell growth and differentiation. However, its aberrant activation through mutation or overexpression is a common driver of non-small cell lung cancer and other solid tumors.[6] EGFR inhibitors block the downstream signaling cascades that promote tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyridine-based Inhibitor Inhibitor->EGFR Blocks ATP binding site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: EGFR Signaling Pathway Inhibition.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[2] The VEGFR-2 signaling pathway is a key regulator of angiogenesis.[2] Inhibitors targeting VEGFR-2 can starve tumors of their blood supply.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Migration, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: VEGFR-2 Signaling Pathway Inhibition.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its hyperactivation is one of the most common events in human cancers.[5][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Protocol: Synthesis of a 2-Aryl-4-methoxypyridine Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a 2-aryl-4-methoxypyridine scaffold, a common core in many kinase inhibitors. It is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromopyridines.[2][8] The initial step involves the methylation of the hydroxyl group of this compound to prevent interference with the coupling reaction and to introduce a methoxy group often found in active kinase inhibitors.

Step 1: Methylation of this compound

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude 2-Bromo-4-methoxypyridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-Bromo-4-methoxypyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow Start Start: 2-Bromo-4-methoxypyridine + Arylboronic Acid Reaction Reaction Conditions: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) - Heat (80-100 °C) Start->Reaction Workup Work-up: - Cool to RT - Extraction with  Ethyl Acetate - Wash with Brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Flash Column  Chromatography Workup->Purification Product Product: 2-Aryl-4-methoxypyridine Kinase Inhibitor Scaffold Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-4-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxypyridine derivative.

Table 1: Representative Kinase Inhibitory Activity of Pyridine-based Compounds

Compound ClassTarget KinaseIC₅₀ (nM)Cancer Cell LineReference
Imidazo[1,2-a]pyridinePI3Kα150T47D (Breast)[9]
ThienopyridineVEGFR-2~50-100HUVEC[10]
Pyrido[2,3-b][7][11]oxazineEGFR (mutant)90HCC827 (NSCLC)[12]

Application II: Building Blocks for Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[13] They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[13] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[14]

Mechanism of Action: Disrupting Microtubule Dynamics

Tubulin polymerization inhibitors, such as the natural product Combretastatin-A4, bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[15] This leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death.[15] Pyridine-bridged analogues of Combretastatin-A4 have shown potent anti-proliferative and anti-tubulin activity.[15][16]

Tubulin_Polymerization cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Inhibitor Pyridine-based Inhibitor Inhibitor->Tubulin_Dimers Binds to β-tubulin, prevents polymerization Mitotic_Spindle Mitotic Spindle Disruption Inhibitor->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization.

Protocol: Synthesis of a Pyridine-Bridged Combretastatin Analogue Precursor

This protocol outlines the synthesis of a key intermediate for pyridine-bridged tubulin polymerization inhibitors, adapted from the synthesis of Combretastatin-A4 analogues.[15] It utilizes a Suzuki-Miyaura coupling to attach a substituted phenyl ring to a dibromopyridine core, a strategy that can be applied to derivatives of this compound.

  • Reaction Setup: In a round-bottom flask, combine the dibromopyridine starting material (e.g., 2,4-dibromopyridine, 1.0 eq), the desired phenylboronic acid (1.5 eq), sodium carbonate (Na₂CO₃, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.01 eq).

  • Solvent Addition: Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask.

  • Reaction Execution: Stir the reaction mixture at 80 °C. The reaction time can be several days.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through Celite and concentrate the filtrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired mono-arylated bromopyridine intermediate. This intermediate can then undergo a second coupling reaction to introduce the second phenyl ring of the Combretastatin analogue.

Table 2: Anti-proliferative Activity of Pyridine-Bridged Combretastatin-A4 Analogues

CompoundCancer Cell LineIC₅₀ (nM)Effect on Cell CycleReference
Analogue 4hHeLa (Cervical)2.5G2/M Arrest[15][16]
Analogue 4sHeLa (Cervical)3.2G2/M Arrest[15][16]
Combretastatin-A4HeLa (Cervical)1.8G2/M Arrest[15][16]

Conclusion

This compound is a highly valuable and versatile building block in the discovery of novel anti-cancer drugs. Its chemical tractability, particularly its suitability for palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries targeting key oncogenic pathways. As demonstrated in this guide, derivatives of this compound can be readily elaborated into potent kinase inhibitors and tubulin polymerization inhibitors. The provided protocols and mechanistic insights serve as a foundation for researchers to further explore the potential of this privileged scaffold in the development of the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-4-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the most common challenges encountered during its synthesis, with a primary focus on the formation of unwanted side products, and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the chemistry of this compound synthesis.

Q1: What are the most prevalent side products when synthesizing this compound?

The most common impurity is the 2,6-dibromo-4-hydroxypyridine (or its tautomer, 3,5-dibromo-4-pyridone).[1][2] This arises from over-bromination of the pyridine ring. Another common impurity is, of course, unreacted 4-hydroxypyridine starting material. Depending on the reaction conditions, minor isomeric monobromo-impurities might also be present, though these are less frequently reported.

Q2: Why is over-bromination to 2,6-dibromo-4-hydroxypyridine such a persistent issue?

This is a critical question rooted in the reaction kinetics. The initial product, this compound, is often more reactive towards electrophilic bromination than the starting material, 4-hydroxypyridine.[3] The electron-donating hydroxyl group strongly activates the ring, and the first bromine atom does not sufficiently deactivate the ring to prevent a second substitution. Kinetic studies have revealed that the monobromo derivative's lower pKa values can make it more susceptible to bromination under many pH conditions.[1][3]

Q3: Does the tautomeric nature of the starting material (4-hydroxypyridine vs. 4-pyridone) affect the reaction?

Absolutely. While often drawn as 4-hydroxypyridine, the starting material exists in a tautomeric equilibrium with 4-pyridone. In aqueous solutions, the pyridone tautomer is the predominant species.[1][4] The reaction with bromine proceeds via the major pyridone tautomer at a pH below 6, and through the conjugate anion (which resembles a phenoxide ion) at a pH above 6.[1][3] This pH-dependent reactivity is a key parameter to control for achieving selectivity.

Q4: How does pH influence the formation of side products?

The pH of the reaction medium dictates the reactive species. At higher pH, the deprotonated conjugate anion of 4-pyridone is formed, which is highly activated and reacts very rapidly with bromine. This can lead to poor selectivity and an increased proportion of the dibrominated side product.[1] Conversely, in highly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic attack. Therefore, careful control of pH is essential to balance reactivity and selectivity.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured, problem-and-solution approach to challenges you may encounter in the lab.

Problem 1: My final product analysis (GC-MS/LC-MS/NMR) shows a significant amount of a higher molecular weight impurity, consistent with dibromination.

Probable Cause: This is the classic over-bromination issue. It typically results from poor control over reaction stoichiometry, localized high concentrations of the brominating agent, or reaction conditions (like temperature or pH) that are too harsh.

Solutions:

  • Control Stoichiometry: Use no more than 1.0 equivalent of your brominating agent (e.g., Br₂). It is often beneficial to use a slight excess of the 4-hydroxypyridine starting material to ensure the brominating agent is fully consumed.

  • Slow Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This prevents localized areas of high bromine concentration where the more reactive monobromo product can be quickly converted to the dibromo side product.

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0-5 °C). This slows down the rate of both the desired reaction and the subsequent over-bromination, allowing for better control.

  • Solvent Choice: Using a solvent like acetic acid can help modulate the reactivity of the system.[5]

Problem 2: My reaction is very slow or stalls, leaving a large amount of unreacted 4-hydroxypyridine.

Probable Cause: Insufficient activation of the substrate or an issue with the brominating agent. This can happen if the reaction conditions are too mild or if the brominating agent has degraded.

Solutions:

  • Verify Reagent Quality: Ensure your brominating agent (e.g., Br₂, NBS) is of high purity and has been stored correctly. N-Bromosuccinimide (NBS), for example, can decompose over time.

  • Adjust pH: If operating in strong acid, you may be overly deactivating the ring. A buffered system or a solvent like acetic acid may provide a better environment.

  • Increase Temperature (with caution): If the reaction is clean but slow at low temperatures, a modest increase in temperature (e.g., to room temperature) can increase the rate. Monitor the reaction closely by TLC or LC-MS to ensure over-bromination does not become an issue.[6]

Problem 3: I am struggling to separate this compound from the 2,6-dibromo side product.

Probable Cause: The two compounds have similar polarities, which can make separation by standard methods challenging.

Solutions:

  • Flash Column Chromatography: This is the most effective method.[7] A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is recommended. The dibromo product is typically less polar and will elute first.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique, especially for removing smaller amounts of impurities.[7] Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find conditions where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.

Part 3: Key Protocols & Data Interpretation

Data Summary for Product & Side Product Identification

This table provides key data points to help distinguish the desired product from the primary side product during analytical characterization.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Product This compoundC₅H₄BrNO173.99
Side Product 2,6-Dibromo-4-hydroxypyridineC₅H₃Br₂NO252.89
Protocol 1: Selective Monobromination of 4-Hydroxypyridine

This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 4-hydroxypyridine in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of 0.95-1.0 equivalents of liquid bromine in glacial acetic acid. Add this solution to the dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred 4-hydroxypyridine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed.

  • Quenching: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange/red color of excess bromine disappears.[8]

  • Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexanes or dichloromethane.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding ethyl acetate or methanol. A typical gradient might be 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product. The less polar 2,6-dibromo-4-hydroxypyridine will elute before the more polar this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 4: Visual Diagrams and Workflows

Reaction Scheme

G cluster_reactants Reactants 4-Hydroxypyridine 4-Hydroxypyridine This compound Desired Product This compound 4-Hydroxypyridine->this compound + 1 eq. Br₂ Br2 Bromine (Br₂) 2,6-Dibromo-4-hydroxypyridine Side Product 2,6-Dibromo-4-hydroxypyridine This compound->2,6-Dibromo-4-hydroxypyridine + 1 eq. Br₂ (Over-bromination)

Caption: Key reaction pathways in the bromination of 4-hydroxypyridine.

Troubleshooting Workflow for Poor Selectivity

G start Analyze Crude Product (LCMS / NMR) impurity_check Dibromo Side Product > 5%? start->impurity_check no_issue Purity Acceptable Proceed to Purification impurity_check->no_issue No yes_issue High Dibromo Content impurity_check->yes_issue Yes solution_stoichiometry 1. Check Stoichiometry (Use ≤1.0 eq. Bromine) yes_issue->solution_stoichiometry solution_addition 2. Slow Reagent Addition (Use dropping funnel) solution_stoichiometry->solution_addition solution_temp 3. Lower Reaction Temp (e.g., 0-5 °C) solution_addition->solution_temp

Caption: Decision workflow for addressing over-bromination issues.

References

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions with 2-bromo-4-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this versatile building block. The unique structural features of this compound present specific challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes?

Low yields with this substrate can often be attributed to a combination of factors related to its unique chemical nature. The pyridine nitrogen can coordinate to and deactivate the palladium catalyst, a common issue with pyridyl halides.[1][2] Additionally, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism, with the pyridone form being predominant in many solvents.[3][4] This can affect the electronic properties and reactivity of the substrate.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal due to catalyst inhibition.[1] Consider using more robust systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center from the pyridine nitrogen and promote the key steps of the catalytic cycle.[5]

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of the boronic acid.[1][5] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

  • Reagent Quality: The purity of all reagents is critical. Boronic acids can degrade over time, and the presence of impurities in any of the starting materials can inhibit the reaction. Use freshly opened or purified reagents whenever possible.

Q2: I'm observing significant byproduct formation, primarily homocoupling of my boronic acid and debromination of the this compound. How can I minimize these side reactions?

Byproduct formation is a common hurdle. Homocoupling of the boronic acid is often a result of oxidative coupling in the presence of oxygen, while debromination (protodebromination) can be caused by various factors.

Strategies to Minimize Byproducts:

  • Homocoupling:

    • Rigorous Degassing: As mentioned, thoroughly degas all solvents and the reaction mixture. Freeze-pump-thaw cycles or sparging with an inert gas are effective methods.[5]

    • Palladium Source: Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources like Pd(OAc)₂.

  • Debromination (Protodebromination):

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can be a proton source for this side reaction.

    • Base Selection: The choice of base can influence the formation of palladium hydride species that lead to protodebromination. A screen of different bases may be necessary.

    • Reaction Temperature: High temperatures can promote this side reaction. Consider running the reaction at a lower temperature for a longer duration.[2]

Q3: Does the hydroxyl group on the pyridine ring require protection?

In many cases, the hydroxyl group of this compound does not require protection for Suzuki coupling. However, if you are experiencing issues with side reactions or low yields that you suspect are related to the hydroxyl group, protection can be a viable strategy. The hydroxyl group can potentially interact with the base or the catalyst.

Considerations for Hydroxyl Group Reactivity:

  • Tautomerism: 4-Hydroxypyridine exists in equilibrium with its pyridone tautomer.[3][4] The pyridone form is generally more stable and may have different reactivity. The choice of solvent can influence this equilibrium.

  • Protection Strategy: If protection is deemed necessary, common protecting groups for hydroxyl functionalities, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed. The protecting group must be stable to the basic conditions of the Suzuki coupling and easily removable afterward.

  • Activation as a Triflate: An alternative to direct coupling is to convert the hydroxyl group into a more reactive triflate. This creates a highly efficient leaving group for the Suzuki coupling, although it adds an extra synthetic step.[6]

Q4: What is the optimal choice of base and solvent for this reaction?

The selection of the base and solvent system is critical and often interdependent.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8]

    • Inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often good starting points. Potassium phosphate (K₃PO₄) is a stronger base that can be effective for less reactive substrates.[5][8]

  • Solvent: The solvent must be able to dissolve the reagents and be compatible with the reaction conditions.

    • Aqueous mixtures are frequently employed. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[5][9] The water component is crucial for dissolving the inorganic base.

    • Anhydrous conditions may be necessary to minimize protodebromination. In such cases, a strong, non-aqueous soluble organic base might be required.

A screening of different base and solvent combinations is often the most effective way to identify the optimal conditions for your specific boronic acid partner.

Data Presentation: Recommended Reaction Conditions

The following table provides a starting point for optimizing your Suzuki coupling reaction with this compound. These conditions are based on successful protocols for structurally similar bromopyridines.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%)Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands that stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a common and effective base. K₃PO₄ is stronger and may be needed for challenging couplings.[5][8]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aqueous solvent mixtures are effective for dissolving the inorganic base. Ensure solvents are thoroughly degassed.[5][9]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but be mindful of potential side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[1][5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling of this compound. Note: This is a generalized procedure and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst and Ligand Addition:

    • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition:

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[9]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure coupled product.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base Base Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to troubleshooting low-yielding Suzuki coupling reactions with this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved optimize_catalyst Optimize Catalyst System (Bulky Ligand, Pre-catalyst) check_atmosphere->optimize_catalyst Atmosphere OK check_atmosphere->success Issue Found & Resolved screen_base_solvent Screen Base and Solvent Combinations optimize_catalyst->screen_base_solvent optimize_catalyst->success Optimization Successful adjust_temp Adjust Reaction Temperature screen_base_solvent->adjust_temp screen_base_solvent->success Optimization Successful consider_protection Consider OH Protection or Triflation adjust_temp->consider_protection adjust_temp->success Optimization Successful consider_protection->success Optimization Successful

References

Technical Support Center: Purification of 2-Bromo-4-hydroxypyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-4-hydroxypyridine via recrystallization. It addresses common challenges and provides robust, field-tested protocols to ensure high purity and yield.

Introduction to this compound and its Purification

This compound is a vital heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of novel pharmaceuticals.[1][2] Its unique structure, featuring a pyridine ring with both a halogen and a hydroxyl group, allows for diverse chemical modifications.[3] A fascinating aspect of this compound is its existence in tautomeric equilibrium between the hydroxypyridine and the pyridone forms (2-bromo-1H-pyridin-4-one), a characteristic that influences its solubility and reactivity.[2]

Given its role as a precursor, achieving high purity is paramount. Recrystallization is the most effective and widely used method for purifying nonvolatile organic solids like this compound.[4][5] The technique leverages differences in solubility between the desired compound and impurities at varying temperatures to isolate the product in a highly crystalline, purified form.[5][6]

Physicochemical Properties for Recrystallization

A successful recrystallization begins with a thorough understanding of the compound's physical properties.

PropertyValueSource(s)Significance for Recrystallization
Molecular Formula C₅H₄BrNO[2][7]Basic information for characterization.
Molecular Weight 174.00 g/mol [2][7]Used for calculating molar quantities.
Appearance White to light yellow or off-white powder/crystal[1]A significant color change after recrystallization (e.g., yellow to white) can be a preliminary indicator of successful purification.
Melting Point 169 - 173 °C[8]A sharp melting point within this range after recrystallization is a strong indicator of high purity. Impurities typically broaden and depress the melting range.
Solubility Low solubility in water; Soluble in polar organic solvents like methanol, ethanol, and DMSO.[1][3][8]This solubility profile is ideal for recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is required.[4][6]

Core Principles and Solvent Selection

Recrystallization is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.[5][6] The ideal solvent will dissolve the crude product completely at its boiling point but will dissolve very little of it at room temperature or below.[9] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired product crystallizes).[9][10]

For this compound, its solubility in polar organic solvents makes methanol or ethanol excellent primary choices. Water can be used as an anti-solvent in a mixed-solvent system if necessary.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure using methanol.

Step 1: Dissolution

  • Place the crude this compound solid in an Erlenmeyer flask.

  • Add a minimal amount of methanol (a few mL to start) and a boiling chip.

  • Gently heat the mixture on a hot plate in a fume hood.

  • Add more methanol dropwise, while continuously heating and swirling, until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.[6] Excess solvent will keep more of the product dissolved upon cooling, reducing recovery.[11]

Step 2: Hot Filtration (Optional)

  • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a new Erlenmeyer flask on the hotplate to prevent premature crystallization in the funnel.[12]

  • Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly.

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[5][6] Rapid cooling can trap impurities within the crystal lattice.[13]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

Step 4: Crystal Collection and Washing

  • Set up a Büchner funnel for vacuum filtration.[5]

  • Wet the filter paper with a small amount of cold methanol to ensure a good seal.

  • Pour the cold slurry of crystals into the funnel with the vacuum applied.

  • Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces.[4] Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

Step 5: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.[4]

  • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.

  • Determine the final mass and calculate the percent recovery. Assess purity by measuring the melting point.

Recrystallization Workflow Diagram```dot

G crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling (Room Temp -> Ice Bath) hot_filt_q->cool No hot_filt->cool crystals Crystal Formation cool->crystals vac_filt Vacuum Filtration crystals->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this procedure?

  • Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methanol and ethanol are flammable; keep them away from ignition sources. This compound and its isomers may cause skin and eye irritation. [14] Q2: My yield is very low. What are the most common reasons?

  • The most common causes of low yield are:

    • Using too much solvent during the dissolution step.

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

    • Washing the final crystals with solvent that was not sufficiently cold, causing some of the product to redissolve.

    • The crude material contained a very high percentage of impurities to begin with.

Q3: Can I use a solvent mixture instead of a single solvent?

  • Yes. A mixed-solvent system is a powerful technique. For this compound, you could dissolve it in a minimal amount of hot methanol (in which it is soluble) and then add water (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few more drops of hot methanol to re-clarify the solution and cool it slowly. This can sometimes produce better crystals than a single-solvent system.

References

Technical Support Center: Optimizing Base Selection for 2-Bromopyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 2-bromopyridine. Due to its unique electronic and coordinating properties, this substrate presents specific challenges where the choice of base is paramount for success. This document will explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromopyridine a "challenging" substrate in Suzuki reactions?

A1: 2-Bromopyridine is considered a challenging substrate for several key reasons:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, positioned at the ortho-position to the bromine, can coordinate to the palladium catalyst.[1][2] This coordination can form inactive catalyst species, effectively poisoning the catalytic cycle and leading to low or no conversion.[3] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically shield the palladium center to mitigate this inhibition.[1]

  • Electronic Deficiency: The pyridine ring is electron-deficient, which can slow down the rate-determining oxidative addition step compared to more electron-rich aryl bromides.[4]

  • Slow Transmetalation: The electron-deficient nature of the 2-pyridyl group can also slow the rate of transmetalation, a critical step where the organic group is transferred from the boron species to the palladium complex.[2][4]

Q2: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

A2: The base is not a simple spectator; it plays a crucial and multifaceted role in the catalytic cycle.[5][6][7] Its primary function is to activate the boronic acid coupling partner.[5][6][8] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6] This increased nucleophilicity is essential for the subsequent transmetalation step, which is often the rate-determining step of the entire cycle.[5][9] Without the base, the transmetalation is often too slow for the reaction to be synthetically useful.[10][11]

Suzuki_Cycle_Base_Role cluster_cat_cycle Suzuki-Miyaura Catalytic Cycle cluster_base_activation Base Activation Step Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)L2->Oxidative_Addition Ar-X (2-Bromopyridine) Transmetalation_Complex Transmetalation (Ar-Pd(II)-R') Oxidative_Addition->Transmetalation_Complex [R'-B(OH)3]⁻ Reductive_Elimination Reductive Elimination Transmetalation_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-R' Product Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 Boronate_Complex Boronate 'Ate' Complex [R'-B(OH)3]⁻ Boronic_Acid->Boronate_Complex Activates for Transmetalation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Boronate_Complex Boronate_Complex->Transmetalation_Complex Feeds into Catalytic Cycle

Caption: Role of the base in activating the boronic acid for the transmetalation step.

Troubleshooting Guide: Base Selection

Problem 1: My reaction shows low to no conversion of 2-bromopyridine.

This is a common issue often linked to insufficient catalyst activity or an ineffective base.

Possible Cause 1: Insufficient Base Strength or Poor Solubility. The base may not be strong enough or soluble enough in the reaction medium to efficiently generate the required boronate complex.[2]

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If you are using a mild base like sodium bicarbonate (NaHCO₃), consider switching to stronger, more commonly used bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5][6] K₃PO₄ is particularly effective for challenging substrates, including heteroaryl halides.[6]

    • Consider Cesium Carbonate (Cs₂CO₃): For particularly stubborn couplings, Cs₂CO₃ is often an excellent choice.[5] Its higher solubility in many organic solvents compared to K₂CO₃ or Na₂CO₃ can lead to faster reaction rates and higher yields.[12] The "cesium effect" is thought to arise from factors beyond simple solubility, possibly involving direct interaction with the catalyst.[9]

    • Check Solvent Compatibility: Ensure your base has some solubility in the chosen solvent system. While Suzuki reactions are often run in biphasic mixtures (e.g., Toluene/Water, Dioxane/Water), the base must be able to interact with the boronic acid.

Possible Cause 2: Catalyst Inhibition. As mentioned in the FAQs, the pyridine nitrogen is likely inhibiting your palladium catalyst.[1][2]

  • Troubleshooting Steps:

    • Screen Bulky Ligands: The choice of base is intrinsically linked to the ligand. If switching the base alone doesn't work, screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can create a steric shield around the palladium, preventing the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.

Problem 2: I am observing significant byproduct formation, especially debromination of the starting material and/or homocoupling of the boronic acid.

Byproduct formation points towards specific unwanted reaction pathways that can often be suppressed by judiciously selecting the base and optimizing conditions.

Possible Cause 1: Protodeboronation of the Boronic Acid. This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often promoted by aqueous basic conditions.[2][4]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Switch to a non-aqueous solvent system (e.g., anhydrous dioxane or toluene) and a base that is less hygroscopic, such as potassium phosphate (K₃PO₄).[13] Ensure all glassware is oven-dried and solvents are properly dried before use.

    • Use a Milder Base: Strong hydroxides (NaOH, KOH) can be particularly aggressive in promoting protodeboronation.[6] Switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is often beneficial.

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids and can be a valuable strategy to minimize this side reaction.[2][11]

Possible Cause 2: Homocoupling of the Boronic Acid. The formation of a biaryl product from the coupling of two boronic acid molecules is typically promoted by the presence of oxygen.[2]

  • Troubleshooting Steps:

    • Ensure Rigorous Degassing: While not directly related to the base, this is the most critical factor. Thoroughly degas all solvents and the reaction mixture before heating. Common methods include 3-4 freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[2]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent oxygen ingress.[2]

Possible Cause 3: Debromination (Proto-dehalogenation). The replacement of the bromine atom on the pyridine with a hydrogen atom can occur, especially with very strong bases or if a source of hydride is present.

  • Troubleshooting Steps:

    • Avoid Excessively Strong Bases: Bases like sodium tert-butoxide (NaOtBu) can sometimes promote this pathway. Stick to moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Check Solvent Purity: Ensure solvents like THF or dioxane are free of peroxides and are not a source of hydrides.[3]

Caption: A decision tree for troubleshooting 2-bromopyridine Suzuki reactions.

Data Summary: Comparison of Common Bases

The optimal base is highly substrate and system-dependent, but general trends provide a strong starting point for optimization.

BaseApprox. pKa of Conj. AcidCommon FormKey AdvantagesPotential Disadvantages for 2-Bromopyridine
Na₂CO₃ 10.3PowderCost-effective, widely used, good starting point.[6][14]Can be less effective for challenging substrates; basicity may be insufficient.
K₂CO₃ 10.3PowderOften shows higher efficacy than Na₂CO₃; a reliable choice.[5][13]Can promote protodeboronation in aqueous media.
Cs₂CO₃ 10.3PowderOften gives superior yields for difficult couplings; higher solubility in organic solvents.[6][12][15]More expensive than other carbonates.
K₃PO₄ 12.3PowderStrong, non-nucleophilic base; excellent for heteroaryl substrates and suppressing side reactions.[6][13]Can be hygroscopic; its strength requires careful substrate compatibility checks.
NaOH/KOH 15.7Pellets/Aq. Soln.Strong, inexpensive.[6]High nucleophilicity can cause hydrolysis of esters; often promotes protodeboronation.[6] Generally not a first choice.
KF 3.2PowderMild; can be used for base-sensitive functional groups.[8]Often requires higher temperatures or more active catalysts due to lower basicity.

pKa values are approximate and can vary based on the solvent system.[16][17][18]

Experimental Protocol: A Starting Point for Optimization

This generalized procedure is a robust starting point for the Suzuki-Miyaura coupling of 2-bromopyridine and requires optimization for specific substrates.[19]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

Procedure:

  • Preparation: Add the 2-bromopyridine, arylboronic acid, and K₃PO₄ to a dry, oven-baked Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): For particularly sensitive reactions, subject the entire heterogeneous mixture to 1-2 cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to HPLC-UV and UHPLC-UV for Purity Analysis of 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for pharmaceutical intermediates like 2-Bromo-4-hydroxypyridine is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a developed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography (UHPLC-UV) alternative for the purity analysis of this critical intermediate. The content herein is structured to provide not just a protocol, but a comprehensive understanding of the analytical choices and their practical implications.

The Analytical Challenge: Characterizing this compound

This compound is a polar, aromatic compound, a structural class that often presents unique challenges in chromatographic separation. The presence of a bromine atom and a hydroxyl group on the pyridine ring introduces specific chemical properties that must be considered for developing a robust and reliable analytical method. Potential impurities in this compound can stem from its synthesis, including unreacted starting materials, isomers, and by-products of side reactions. A successful purity analysis method must be able to resolve the main component from these potential impurities.

Primary Method: A Stability-Indicating HPLC-UV Protocol

A stability-indicating analytical method is one that can accurately and selectively measure the drug substance in the presence of its potential degradation products and process-related impurities.[1][2] The following reversed-phase HPLC-UV method has been developed based on the physicochemical properties of this compound and general principles for the analysis of polar aromatic compounds.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its versatility and proven performance in reversed-phase chromatography, which is ideal for retaining and separating compounds of moderate polarity like this compound.[3] The non-polar nature of the C18 chains interacts with the aromatic ring of the analyte, providing good retention.

  • Mobile Phase Composition: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is employed to ensure the separation of compounds with a range of polarities.

    • Aqueous Phase: 0.1% Formic acid in water is used to control the pH and suppress the ionization of the hydroxyl group on the pyridine ring, leading to better peak shape and more consistent retention times.

    • Organic Modifier: Acetonitrile is selected due to its low UV cutoff wavelength and its excellent solvating power for a wide range of organic molecules.[4]

  • UV Detection Wavelength: The selection of the detection wavelength is critical for achieving good sensitivity. Based on the pyridine chromophore, a wavelength of 254 nm is chosen, a common wavelength for the detection of aromatic compounds, ensuring a good response for this compound and many of its potential aromatic impurities.

  • Method Validation: The trustworthiness of this method is established through a rigorous validation process adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which encompass specificity, linearity, accuracy, precision, and robustness.[5][6][7][8]

Experimental Protocol: HPLC-UV Purity of this compound

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Analysis:

  • Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in 50:50 ACN/Water Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: Workflow for the HPLC-UV Purity Determination of this compound.

Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

In the quest for higher efficiency and throughput, UHPLC has emerged as a powerful alternative to conventional HPLC.[9][10] UHPLC systems operate at significantly higher pressures and utilize columns packed with sub-2 µm particles, leading to dramatic improvements in resolution, sensitivity, and speed of analysis.[4][11]

The Rationale for Considering UHPLC

The primary motivation for transitioning from HPLC to UHPLC is the significant enhancement in chromatographic performance. For the analysis of this compound, this translates to:

  • Faster Analysis Times: The ability to use higher flow rates without sacrificing resolution allows for a substantial reduction in run time, increasing sample throughput.

  • Improved Resolution: The smaller particle size of UHPLC columns leads to sharper and narrower peaks, enabling the separation of closely eluting impurities that might co-elute in an HPLC method.

  • Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, which is particularly beneficial for the detection and quantification of trace-level impurities.[4]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates (while maintaining high linear velocity) contribute to a significant reduction in solvent usage, making UHPLC a more environmentally friendly and cost-effective technique.

Comparative Experimental Protocol: UHPLC-UV

The HPLC method can be readily transferred to a UHPLC system with appropriate adjustments to the gradient and flow rate to leverage the benefits of the smaller particle size column.

Instrumentation:

  • UHPLC system with a high-pressure gradient pump, autosampler, column oven, and a UV-Vis detector with a low-dispersion flow cell.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    5 90
    6 90
    6.1 10

    | 7 | 10 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Head-to-Head Comparison: HPLC vs. UHPLC

The following table provides a direct comparison of the key performance parameters for the analysis of this compound using the developed HPLC and UHPLC methods.

ParameterHPLC MethodUHPLC MethodJustification for Difference
Run Time ~30 minutes~7 minutesHigher optimal linear velocity with sub-2 µm particles allows for faster gradients.[9]
Resolution GoodExcellentSmaller particles provide higher plate counts and sharper peaks, improving separation efficiency.[4]
Sensitivity (S/N) StandardHighNarrower peaks from UHPLC result in greater peak height and a better signal-to-noise ratio.[4]
Solvent Consumption ~30 mL per run~3.5 mL per runShorter run times and lower flow rates significantly reduce solvent usage.
System Backpressure ~1500-2500 psi~8000-12000 psiSmaller particle size columns create significantly higher backpressure, requiring specialized pumps.[9]
Initial Cost LowerHigherUHPLC systems are more technologically advanced and therefore have a higher initial investment cost.
Method Robustness HighModerateUHPLC methods can be more sensitive to small variations in system parameters and sample matrix effects.

Decision Framework: Choosing the Right Technology

The choice between HPLC and UHPLC for the purity analysis of this compound is not merely a matter of which technology is "better," but which is more appropriate for the specific analytical needs and laboratory context.

Decision_Tree cluster_criteria Key Decision Criteria cluster_recommendation Recommended Technology Start Analytical Need for This compound Purity Throughput High Sample Throughput? Start->Throughput Resolution Need to resolve trace/co-eluting impurities? Throughput->Resolution Yes Budget Budget Constraints? Throughput->Budget No Resolution->Budget No UHPLC UHPLC-UV Resolution->UHPLC Yes Budget->UHPLC No HPLC HPLC-UV Budget->HPLC Yes

Caption: Decision-making framework for selecting between HPLC and UHPLC.

Conclusion: A Pragmatic Approach to Purity Analysis

For routine quality control of this compound, the developed reversed-phase HPLC-UV method offers a robust, reliable, and cost-effective solution. It provides adequate resolution and sensitivity for the majority of applications and is readily available in most analytical laboratories.

However, for high-throughput screening, in-depth impurity profiling where trace-level impurities are of concern, or in research and development environments where speed and superior resolution are paramount, UHPLC-UV is the demonstrably superior technology.[11] The significant reduction in analysis time and solvent consumption can lead to long-term cost savings and increased laboratory efficiency, justifying the higher initial investment.

Ultimately, a comprehensive purity assessment strategy for this compound may involve the use of HPLC for routine release testing and the strategic application of UHPLC for method development, validation, and the investigation of complex impurity profiles. This dual-pronged approach ensures both efficiency and the highest standards of analytical rigor in the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Advanced NMR Techniques for the Characterization of 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. 2-Bromo-4-hydroxypyridine, a key building block in the synthesis of various pharmaceutical agents, presents a unique set of characterization challenges. Its potential for tautomerism, coupled with the influence of its substituent groups on the electronic environment of the pyridine ring, necessitates the use of advanced analytical techniques for definitive structural assignment. This guide provides an in-depth comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for the comprehensive characterization of this compound, offering insights into experimental design and data interpretation. We will also briefly explore complementary analytical methods to highlight the synergistic power of a multi-technique approach.

The Structural Challenge: Tautomerism in this compound

The primary complexity in the characterization of this compound arises from its existence as a mixture of tautomers in solution: the 4-hydroxypyridine form and the 4-pyridone form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.[1][2] This tautomerism significantly impacts the NMR spectra, as the chemical shifts and coupling constants of the ring protons and carbons will be a weighted average of the two forms, or in some cases, show distinct signals for each tautomer if the exchange rate is slow on the NMR timescale.

One-Dimensional (1D) NMR: The Starting Point

While advanced techniques are essential for full characterization, 1D ¹H and ¹³C NMR spectroscopy provide the foundational information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region. The electron-withdrawing nature of the nitrogen atom and the bromine substituent, along with the electron-donating character of the hydroxyl group, will influence the chemical shifts of the ring protons. In many substituted pyridines, the protons alpha to the nitrogen (at the 2 and 6 positions) are the most deshielded.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.[3] The chemical shifts of the pyridine ring carbons are also significantly influenced by the electronegativity of the nitrogen atom and the substituents.[3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity Expected J-coupling (Hz)
H-36.5 - 6.8110 - 115DoubletJ(H3-H5) ≈ 2-3
H-57.0 - 7.3125 - 130Doublet of DoubletsJ(H5-H6) ≈ 5-6, J(H5-H3) ≈ 2-3
H-67.8 - 8.1145 - 150DoubletJ(H6-H5) ≈ 5-6
C-2-140 - 145--
C-3-110 - 115--
C-4-160 - 165--
C-5-125 - 130--
C-6-145 - 150--

Note: These are estimated values based on known substituent effects on the pyridine ring and may vary depending on the solvent and the predominant tautomeric form.

Two-Dimensional (2D) NMR: Unraveling the Connectivity

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the overall structure.[3][4]

COSY (Correlation Spectroscopy)

The COSY experiment is a homonuclear correlation technique that identifies protons that are spin-coupled to each other, typically over two to three bonds.[4] For this compound, a COSY spectrum would be expected to show a cross-peak between H-5 and H-6, and a weaker cross-peak between H-3 and H-5, confirming their connectivity within the spin system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[4][5] This is the most reliable method for assigning the carbon signals based on the previously assigned proton signals. In the HSQC spectrum of this compound, we would expect to see cross-peaks connecting H-3 to C-3, H-5 to C-5, and H-6 to C-6. The carbons bearing substituents (C-2 and C-4) will not show a correlation in the HSQC spectrum, as they have no directly attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[4][6] This is essential for connecting different spin systems and for assigning quaternary (non-protonated) carbons. For this compound, the HMBC spectrum would be critical for assigning the C-2 and C-4 carbons. For instance, H-3 would be expected to show a correlation to C-2 and C-4, while H-5 would show correlations to C-4 and C-6.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

Unlike the previous techniques that show through-bond correlations, NOESY and ROESY identify nuclei that are close to each other in space (typically < 5 Å).[7][8] These experiments are critical for determining the three-dimensional structure and conformation of molecules. In the case of this compound, a NOESY or ROESY spectrum could help to confirm the substituent positions by showing through-space correlations between the ring protons. For example, a correlation between H-3 and the hydroxyl proton (if observable) would support the assigned structure.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra. Optimal parameters will depend on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Filter the solution into a standard 5 mm NMR tube.

  • Degas the sample if necessary, particularly for NOESY/ROESY experiments, to remove dissolved oxygen which can interfere with the Nuclear Overhauser Effect.[7]

2D NMR Acquisition Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Proton ¹H NMR COSY COSY Proton->COSY H-H Correlations HSQC HSQC Proton->HSQC Direct C-H HMBC HMBC Proton->HMBC Long-range C-H NOESY NOESY/ROESY Proton->NOESY Through-space Carbon ¹³C NMR Carbon->HSQC Carbon->HMBC

Caption: General workflow for NMR-based structural elucidation.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for this compound Characterization

Technique Information Provided Advantages Limitations
Advanced NMR Detailed connectivity (H-H, C-H), through-space proximity, and tautomeric equilibrium.Provides a complete and unambiguous structural map.Can be time-consuming and requires specialized instrumentation and expertise.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula. The presence of bromine is readily identified by the characteristic M+2 isotopic pattern.[6][9]Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Information about functional groups (e.g., O-H, C=O, C=C, C-N).Quick and easy to perform. Can help distinguish between the hydroxypyridine and pyridone tautomers by the presence of O-H or C=O stretching bands.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information on the electronic transitions within the molecule.Can be used to study the tautomeric equilibrium as the two forms will have different absorption maxima.[10]Provides limited structural information on its own.

Logical Relationships in NMR Data Analysis

The interpretation of NMR data follows a logical progression, where information from simpler experiments is used to understand more complex ones.

NMR_Logic H1 ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) COSY->HSQC Assign Protons HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->C13 Assign Carbons HSQC->HMBC Assign Quaternary Carbons Structure Final Structure HMBC->Structure

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-4-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Bromo-4-hydroxypyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged" scaffold in drug design. Within this class of compounds, this compound derivatives have emerged as a versatile platform for the development of novel therapeutics targeting a range of biological processes. The strategic placement of a bromine atom at the 2-position and a hydroxyl group at the 4-position provides a unique combination of reactivity and hydrogen-bonding capability, making this scaffold an attractive starting point for chemical exploration.

The bromine atom at the 2-position serves as a valuable synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the introduction of diverse substituents to probe the chemical space of a biological target and optimize potency, selectivity, and pharmacokinetic properties. The 4-hydroxyl group, in tautomeric equilibrium with its pyridone form, is a key pharmacophoric feature, often participating in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.[2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing insights from studies on structurally related pyridine and hydroxypyridone compounds. We will explore the impact of substitutions at various positions on biological activity, supported by experimental data from the literature, to inform the rational design of next-generation therapeutic agents.

Comparative Analysis of Substituent Effects: A Multifaceted Exploration

The biological activity of this compound derivatives is profoundly influenced by the nature and placement of various substituents. The following sections dissect the observed SAR, with a focus on key modification sites.

Modifications at the 2-Position: Leveraging the Bromo Handle

The bromine atom at the 2-position is not merely a placeholder but a key site for diversification. Its replacement with aryl or heteroaryl moieties via cross-coupling reactions has been shown to significantly enhance biological activity in related pyridine scaffolds.[3] This enhancement is often attributed to favorable hydrophobic interactions or the formation of additional hydrogen bonds within the target's active site.[3]

Table 1: Impact of 2-Position Modifications on Kinase Inhibitory Activity (Hypothetical Data Based on Related Scaffolds)

Compound IDR Group (at 2-position)Target KinaseIC50 (nM)Reference Insight
2a -BrEGFR>1000Starting scaffold
2b -PhenylEGFR150[4]
2c -4-MethoxyphenylEGFR85[4]
2d -3-AminophenylEGFR50[4]
2e -Pyridin-3-ylPI3K/mTOR25[2][5]

Note: This data is illustrative and compiled from SAR studies of different but related pyridine-based kinase inhibitors to demonstrate general principles.

The data suggests a clear trend: the introduction of substituted aryl groups at the 2-position leads to a substantial increase in potency. Electron-donating groups (e.g., methoxy) and hydrogen-bond donors (e.g., amino) on the appended phenyl ring appear to be particularly beneficial, likely by engaging with specific residues in the kinase ATP-binding pocket.

The Crucial Role of the 4-Hydroxyl Group

The 4-hydroxyl group is a critical anchor, often forming one or more hydrogen bonds with the target protein. Its presence is generally considered essential for activity. In many enzyme active sites, such as those of metalloenzymes and kinases, this hydroxyl group, along with the adjacent ring nitrogen, can chelate metal ions or interact with key amino acid residues.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation, this section provides a representative experimental protocol for the synthesis of a 2-substituted-4-hydroxypyridine derivative and a common biological evaluation assay.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for replacing the bromine atom at the 2-position with an aryl group.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

  • The mixture is then heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-hydroxypyridine derivative.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • The kinase assay is performed in a 96-well plate format.

  • Each well contains the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • The test compounds, dissolved in DMSO, are added to the wells at various concentrations. A control with DMSO alone is also included.

  • The reaction is initiated by the addition of ATP and incubated at 37 °C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Summary cluster_positions Key Modification Positions cluster_modifications Example Modifications cluster_outcomes Impact on Biological Activity Scaffold This compound Core P2 2-Position (Bromo) Scaffold->P2 P4 4-Position (Hydroxyl) Scaffold->P4 P3_5_6 3, 5, 6-Positions (Ring Carbons) Scaffold->P3_5_6 Mod_P2 Aryl/Heteroaryl Groups (via Cross-Coupling) P2->Mod_P2 Mod_P4 Esterification/Etherification (Often reduces activity) P4->Mod_P4 Mod_P3_5_6 Small Alkyl/Halogen Groups P3_5_6->Mod_P3_5_6 Potency Increased Potency Mod_P2->Potency PK Improved PK Properties Mod_P2->PK Selectivity Modulated Selectivity Mod_P3_5_6->Selectivity

Caption: General SAR summary for the this compound scaffold.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_assay In Vitro Biological Assay (e.g., Kinase Inhibition) purification->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic positioning of the bromo and hydroxyl groups provides a rich platform for synthetic diversification and interaction with biological targets. As demonstrated through the analysis of related pyridine derivatives, modifications at the 2-position are particularly effective in enhancing potency, while the 4-hydroxyl group often serves as a critical anchor for binding.

Future research in this area should focus on systematic explorations of a wider range of substituents at the 2, 3, 5, and 6-positions. The generation of comprehensive SAR data against specific, well-validated biological targets will be crucial for advancing compounds from this class into preclinical and clinical development. Furthermore, computational modeling and structural biology studies will be invaluable in elucidating the precise binding modes of these derivatives and guiding the design of more potent and selective inhibitors.

References

A Senior Application Scientist's Guide to Benchmarking 2-Bromo-4-hydroxypyridine Against a Chemist's Arsenal of Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the selection of foundational building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, substituted pyridines are of paramount importance. This guide provides an in-depth comparative analysis of 2-Bromo-4-hydroxypyridine, a versatile and reactive building block, benchmarked against its common alternatives: 2-Chloro-4-hydroxypyridine and 2-Bromo-4-methoxypyridine. Our focus will be on their performance in the workhorse reactions of modern synthetic chemistry: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Strategic Value of the 2-Halo-4-hydroxypyridine Scaffold

The 2-halo-4-hydroxypyridine core is a privileged scaffold in medicinal chemistry and organic synthesis. The hydroxyl group at the 4-position offers a handle for further functionalization through etherification or can influence the electronic properties of the pyridine ring. The halogen at the 2-position serves as a versatile anchor for the introduction of a wide array of substituents via transition-metal catalyzed cross-coupling reactions. The choice of the halogen—bromine versus chlorine—and the nature of the substituent at the 4-position significantly impact the reactivity and, consequently, the strategic application of the building block.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The cornerstone of modern synthetic chemistry lies in the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor. The reactivity of halopyridines in these transformations is primarily governed by the strength of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted trend for reactivity is I > Br > Cl.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures. When comparing this compound with its chloro-analogue, the weaker carbon-bromine bond in the former leads to a higher reactivity.[1] This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or superior yields.

dot

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryHalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>12~85-95
22-Chloro-4-hydroxypyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10018~70-90
32-Bromo-4-methoxypyridine4-Methoxyphenyl-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF9012~88-96

Note: The data presented is a compilation from various sources for structurally similar compounds and should be interpreted as illustrative of general reactivity patterns. Direct comparison of yields should be approached with caution as reaction conditions are not identical.[1][3][4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes. Similar to the Suzuki coupling, the reactivity of the halopyridine is a key factor. This compound is expected to be significantly more reactive than its chloro counterpart in this transformation. The hydroxyl group can be tolerated, although its acidity may necessitate the use of a suitable base. The methoxy analogue, 2-Bromo-4-methoxypyridine, is also an excellent substrate for this reaction.

dot

cluster_sonogashira Sonogashira Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-C≡C-R' Oxidative_Addition->Transmetalation Cu-C≡C-R' (from alkyne + CuI) Reductive_Elimination Ar-C≡C-R' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R₂NH Deprotonation Ar-Pd(II)-NR₂ Amine_Coordination->Deprotonation Base Reductive_Elimination Ar-NR₂ Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Start Start Combine_Reagents Combine_Reagents Start->Combine_Reagents 1.0 equiv Halopyridine 1.2 equiv Boronic Acid 2.0 equiv Base Inert_Atmosphere Inert_Atmosphere Combine_Reagents->Inert_Atmosphere Evacuate & backfill with Ar/N₂ (3x) Add_Catalyst Add_Catalyst Inert_Atmosphere->Add_Catalyst Pd Catalyst (2-5 mol%) Add_Solvent Add_Solvent Add_Catalyst->Add_Solvent Degassed Solvent Heat_Stir Heat_Stir Add_Solvent->Heat_Stir Heat to desired temp. (e.g., 90-110 °C) Monitor_Reaction Monitor_Reaction Heat_Stir->Monitor_Reaction TLC/LC-MS Workup Workup Monitor_Reaction->Workup Reaction complete Purification Purification Workup->Purification Aqueous extraction Product Product Purification->Product Column chromatography

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-hydroxypyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. 2-Bromo-4-hydroxypyridine is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[1][2] However, its classification as a hazardous substance necessitates a rigorous and well-documented disposal protocol.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. The causality behind each step is explained to foster a deep understanding of the principles of chemical waste management.

Hazard Identification and Essential Safety Data

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a solid compound that presents multiple health risks upon exposure.[1][3] The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[3] This risk profile dictates the stringent handling and containment measures required during the disposal process.

Property Value Reference
CAS Number 36953-40-9[3]
Molecular Formula C₅H₄BrNO[1]
Physical State Solid[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
GHS Pictogram
alt text
[3]
Signal Word Warning[3]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling

The risk assessment derived from the hazard data mandates the use of specific PPE to create a barrier between the researcher and the chemical waste. All disposal activities must be conducted within a certified chemical fume hood to mitigate the risk of inhaling airborne particulates.

  • Eye and Face Protection : Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be used if there is a risk of splashing.

  • Hand Protection : Chemically impermeable gloves, such as nitrile or neoprene, must be worn.[3][5] Gloves should be inspected before use and disposed of as contaminated waste after the procedure is complete.

  • Body Protection : A laboratory coat, full-length pants, and closed-toe shoes are mandatory to prevent skin contact.[5]

Experimental Protocol: Waste Segregation and Containment

The cornerstone of proper chemical disposal is rigorous waste segregation. Halogenated organic compounds like this compound represent a specific waste stream that cannot be mixed with non-halogenated or other types of chemical waste. This segregation is critical because co-mingling can lead to dangerous reactions and complicates the final disposal process, which is often high-temperature incineration.[6]

Step 1: Designate a Hazardous Waste Container 1.1. Select a waste container made of a compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, sealable lid. 1.2. The container must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The specific waste category: "Halogenated Organic Solid Waste"[5][7]

Step 2: Collection of Solid Waste 2.1. Carefully transfer the solid this compound waste into the designated container using a dedicated scoop or spatula. 2.2. Crucially, avoid generating dust during the transfer. [3][4] If the material is a fine powder, this step should be performed with extreme care deep within a fume hood. 2.3. All materials that have come into direct contact with the chemical, including used gloves, weighing papers, and contaminated paper towels, must also be placed into the same hazardous waste container.[8]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) 3.1. Securely seal the lid of the waste container. 3.2. Store the container in a designated and properly marked SAA. This area must be well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[4][8] 3.3. The container should be stored in secondary containment to mitigate the impact of any potential leaks.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound, ensuring a systematic and safe process from identification to final removal.

G cluster_prep Preparation & Assessment cluster_contain Containment Protocol cluster_storage Storage & Final Disposal A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Select a Compatible Container C->D Proceed to Containment E Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' D->E F Transfer Waste & Contaminated Items (Avoid Dust Generation) E->F G Securely Seal Container F->G Proceed to Storage H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange Pickup by Licensed Environmental Waste Company H->I J Disposal Complete

Caption: Decision workflow for the disposal of this compound.

Final Disposal Pathway: Incineration

Under no circumstances should this compound or its containers be disposed of in the regular trash or discharged into sewer systems.[3] The only acceptable method for final disposal is through a licensed and approved chemical destruction facility.[3][4][9]

The standard and environmentally required method for destroying halogenated organic compounds is controlled high-temperature incineration.[3] This process is necessary to break down the stable aromatic pyridine ring. The presence of bromine requires the incineration facility to have a flue gas scrubbing system to neutralize the resulting hydrogen bromide (HBr) and prevent the release of acidic and toxic gases into the atmosphere.[3][6] Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing full PPE, prevent further spread of the solid material.

  • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4] Avoid creating dust.[3][4]

  • Clean the affected area thoroughly.

In Case of Personal Exposure:

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[3][4]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe and environmentally responsible research environment.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Bromo-4-hydroxypyridine. In the fast-paced world of drug discovery and chemical research, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific excellence and innovation. This guide moves beyond mere checklists to provide a causal framework for handling this specific reagent, ensuring that every step you take is informed, deliberate, and safe.

Hazard Profile of this compound

Before we can define the necessary protective measures, we must first understand the intrinsic hazards of the material. This compound is classified with several key hazard statements that dictate our handling procedures.

According to its Safety Data Sheet (SDS), this compound is:

  • Harmful if swallowed (Acute toxicity - Oral, Category 4).[1]

  • Causes skin irritation (Category 2).[1]

  • Causes serious eye irritation (Category 2).[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2][3]

The causality is clear: the chemical's reactivity poses a direct threat to mucosal membranes, skin, and the respiratory tract upon exposure. Our entire protective strategy is therefore designed to create an impermeable barrier between the researcher and the reagent.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale and context of the operation. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing & Handling (in fume hood) Chemical safety goggles (meeting ANSI Z87.1 or EN 166 standards)[4][5]Nitrile rubber gloves (inspect prior to use)[6][7]Flame-resistant lab coat[4]Not required if handled within a certified chemical fume hood.
Solution Preparation & Transfers Chemical safety goggles and a face shield[4][8]Nitrile rubber glovesFlame-resistant lab coat or chemical-resistant apron[8]Not required if handled within a certified chemical fume hood.
Large-Scale Operations or Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant outer gloves over inner nitrile gloves[4][9]Chemical-resistant coveralls or suit[9][10]NIOSH-approved air-purifying respirator with appropriate cartridges[7][9]

The 'Why' Behind the Choices:

  • Eye Protection: Standard safety glasses are insufficient. The risk of serious eye irritation from a splash or fine particle dispersion necessitates the full seal provided by chemical safety goggles.[4] A face shield is added during operations with a higher splash risk, protecting the entire face.[4][8]

  • Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact with this solid chemical.[6] Always inspect gloves for tears or pinholes before use. For situations with prolonged contact risk, such as spill cleanup, double-gloving or using a more robust glove material is a prudent measure.

  • Body Protection: A standard lab coat protects personal clothing from contamination.[11] For spill response, a chemical-resistant suit is essential to prevent the skin irritation this compound is known to cause.[1][10]

  • Respiratory Protection: The primary risk is the inhalation of dust particles, which may cause respiratory irritation.[1][2] Therefore, all handling of the solid form must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize this risk.[1][12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure risk.

Preparation:

  • Designate the Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[8]

  • Assemble Materials: Before handling the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][13]

  • Don PPE: Put on all required PPE as specified in the table above before opening the chemical container.

Execution:

  • Handling the Solid: When weighing or transferring the solid, use gentle motions to avoid creating airborne dust.[2][12] Use tools like a micro-spatula for precise control.

  • Preparing Solutions: When creating a solution, slowly add the solid this compound to the solvent to prevent splashing.

  • Maintain Containment: Keep the container tightly closed when not in use.[1][2] All operations should be performed within the confines of the fume hood.

Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[1][14] Do not eat, drink, or smoke in the laboratory area.[1][6]

Emergency Protocol: Spill Management

In the event of a spill, a calm and methodical response is crucial.

Immediate Actions:

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood.[12]

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

Cleanup Procedure:

  • Don Enhanced PPE: Before re-entering the area, don the appropriate PPE for spill cleanup, including respiratory protection if necessary.[12]

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite.[15] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2][7] Avoid actions that create dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming normal operations.

Spill_Response_Workflow cluster_prep Immediate Response cluster_action Cleanup Operation cluster_post Final Steps Alert Alert Personnel & Assess Spill Evacuate Evacuate Immediate Area Alert->Evacuate Don_PPE Don Enhanced PPE (Gloves, Goggles, Respirator) Evacuate->Don_PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) Don_PPE->Contain Collect Gently Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Clean Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose Report Report Incident to EHS Dispose->Report

Caption: Spill response workflow for this compound.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed, and chemically compatible container designated for hazardous waste.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[11]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management company, in strict accordance with all local, state, and federal regulations.[1][12][16] Never dispose of this chemical down the drain.[12]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.